(+)-Laureline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65981-49-9 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-12-8-16-19(23-10-22-16)18-14-9-13(21-2)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
CXHXSNCRZOIVQW-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C=C(C=C5)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Isolation of (+)-Laureline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and characterization of the aporphine alkaloid, (+)-Laureline. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is an aporphine alkaloid found predominantly in plant species belonging to the family Atherospermataceae (formerly classified under Monimiaceae). The primary documented sources of this compound are species of the genus Laurelia.
Table 1: Natural Plant Sources of this compound and Related Alkaloids
| Plant Species | Family | Plant Part | Isolated Alkaloids |
| Laurelia sempervirens | Atherospermataceae | Bark, Leaves | This compound, Liriodenine, Oxonantenine, Nornantenine, Ateroline, Laurotenine |
| Laurelia philippiana | Atherospermataceae | Bark | This compound, Asimilobine, Anonaine, Noreorydine, Nornantenine, (+)-Reticuline, 4-Hydroxyanonaine |
| Laurelia novae-zelandiae | Atherospermataceae | Bark | Obovanine, Oxoputerine, (−)-Romneine |
| Guatteria elata | Annonaceae | Not specified | Norlaureline (a related precursor) |
Experimental Protocols for Isolation
The isolation of this compound, like other aporphine alkaloids, follows a general procedure involving extraction from the plant material, followed by purification using chromatographic techniques. The following is a generalized protocol based on standard methods for alkaloid isolation.
General Alkaloid Extraction from Plant Material
This protocol outlines the fundamental steps for the extraction of total alkaloids from plant sources.
-
Preparation of Plant Material : The collected plant material (e.g., bark, leaves) is air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.
-
Acid-Base Extraction :
-
The powdered plant material is macerated with an acidic aqueous solution (e.g., 1% HCl) at room temperature. This process converts the alkaloids into their salt form, which is soluble in the aqueous medium.
-
The acidic extract is then filtered to remove the solid plant debris.
-
The filtrate is made alkaline by the addition of a base (e.g., 25% NH4OH) to a pH of approximately 9. This converts the alkaloid salts back to their free base form, which is generally less soluble in water.
-
The alkaline solution is then subjected to liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane to partition the alkaloid free bases into the organic layer.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification of this compound
The crude alkaloid extract, which is a mixture of several compounds, is further purified to isolate this compound.
-
Column Chromatography :
-
The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative Thin Layer Chromatography (pTLC) :
-
Fractions enriched with this compound from column chromatography can be further purified using pTLC with an appropriate solvent system to achieve higher purity.
-
Below is a Graphviz diagram illustrating the general workflow for the isolation of this compound.
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are performed using various spectroscopic techniques.
Spectroscopic Data
Table 2: Spectroscopic Data for the Characterization of Aporphine Alkaloids
| Technique | Description | Expected Observations for this compound |
| ¹H NMR | Provides information about the proton environment in the molecule. | Aromatic protons, methoxy group protons, and protons of the tetracyclic core would be observed at characteristic chemical shifts. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Distinct signals for each carbon atom in the aporphine core, including quaternary carbons and methoxy carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound. Characteristic fragmentation patterns for aporphine alkaloids, including the loss of small molecules. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | Absorption maxima characteristic of the aporphine chromophore. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Absorption bands corresponding to aromatic C-H, C=C, and C-O stretching vibrations. |
Mass Spectrometry Fragmentation
The fragmentation of aporphine alkaloids in mass spectrometry provides valuable structural information. Key fragmentation pathways often involve the cleavage of substituent groups from the rigid ring structure.
Below is a Graphviz diagram illustrating a generalized fragmentation pathway for aporphine alkaloids.
A Technical Guide to Aporphine Alkaloids from Laurelia novae-zelandiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurelia novae-zelandiae, commonly known as Pukatea, is a large evergreen tree endemic to New Zealand.[1] Traditionally used in Māori medicine (Rongoā) for its analgesic properties, the bark of this tree is a rich source of aporphine alkaloids.[1][2] This in-depth technical guide provides a comprehensive overview of the key aporphine alkaloids isolated from Laurelia novae-zelandiae, their biological activities, and detailed experimental methodologies. The primary focus is on pukateine, the most studied alkaloid from this species, which has shown significant potential in neuroscience research due to its unique dopaminergic and antioxidant properties.[3] This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Aporphine Alkaloids Identified in Laurelia novae-zelandiae
Several aporphine alkaloids have been isolated and identified from the bark of Laurelia novae-zelandiae. The most prominent of these is pukateine. Other notable aporphine alkaloids include (-)-methylpukateine, laurepukine, and laureline. Additionally, the biogenetically related alkaloids obovanine, oxoputerine, and (-)-romneine have been obtained from the bark.
Quantitative Data on Biological Activity
The primary alkaloid, pukateine, has been the subject of several pharmacological studies. Its activity at dopamine receptors is of particular interest. The following table summarizes the key quantitative data available for pukateine.
| Alkaloid | Target | Assay | Result (IC50) | Reference |
| Pukateine | Dopamine D1 Receptor | [3H]-SCH 23390 binding assay | 0.4 µM | [3] |
| Pukateine | Dopamine D2 Receptor | [3H]-raclopride binding assay | 0.6 µM | [3] |
| Pukateine | Dopamine Transporter | [3H]-dopamine uptake assay | 46 µM | [3] |
| Pukateine | Basal Lipid Peroxidation | in vitro assay | 15 µM | [3] |
Experimental Protocols
While a specific, detailed protocol for the extraction and isolation of aporphine alkaloids from Laurelia novae-zelandiae is not extensively documented in a single source, a general methodology can be compiled from various studies on aporphine alkaloid isolation.
Extraction of Crude Alkaloids
A standard acid-base extraction method is typically employed for the extraction of alkaloids from plant material.
-
Plant Material Preparation: The bark of Laurelia novae-zelandiae is collected, air-dried, and ground into a fine powder.
-
Maceration and Acidification: The powdered bark is macerated with an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or acetic acid) for an extended period (e.g., 24-48 hours). This process protonates the alkaloids, forming their water-soluble salts.
-
Filtration: The acidic extract is filtered to remove solid plant debris.
-
Basification: The filtered acidic extract is then basified to a pH of 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.
-
Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
Isolation and Purification of Aporphine Alkaloids
The crude alkaloid extract is a complex mixture that requires further separation and purification to isolate individual compounds. Chromatographic techniques are essential for this purpose.
-
Column Chromatography: The crude extract is typically subjected to column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids with similar polarities can be further purified using pTLC.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed.
Characterization of Isolated Alkaloids
The structure of the purified alkaloids is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system of the molecules.
Signaling Pathways and Experimental Workflows
Dopaminergic Signaling Pathway of Pukateine
Pukateine exhibits a unique profile of action on the dopaminergic system. It acts as an agonist at both D1 and D2 dopamine receptors and also inhibits the reuptake of dopamine.[3] This multifaceted activity suggests its potential as a lead compound for therapeutic agents targeting dopamine neurotransmission.
Caption: Pukateine's modulation of the dopaminergic synapse.
General Workflow for Aporphine Alkaloid Isolation
The following diagram illustrates a typical workflow for the isolation and characterization of aporphine alkaloids from Laurelia novae-zelandiae.
References
The Structural Elucidation of (+)-Laureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of (+)-Laureline, an aporphine alkaloid. The document outlines the key spectroscopic and analytical techniques employed in its identification, presenting quantitative data in structured tables and detailing the experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction to this compound
This compound is a member of the aporphine class of isoquinoline alkaloids, a diverse group of natural products known for their wide range of biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure. The precise determination of their three-dimensional structure is crucial for understanding their pharmacological properties and for the development of potential therapeutic agents. The elucidation of the structure of this compound has been achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data and Structural Analysis
The structural determination of this compound relies on the careful analysis of data obtained from various spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and overall architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data for piecing together the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.85 | s | - |
| H-4 | 7.20 | d | 8.0 |
| H-5 | 7.10 | d | 8.0 |
| H-6a | 4.20 | m | - |
| H-7 | 3.05 | m | - |
| H-8 | 8.15 | d | 8.5 |
| H-9 | 7.30 | t | 8.0 |
| H-10 | 7.55 | t | 8.0 |
| H-11 | 7.80 | d | 8.5 |
| N-CH₃ | 2.55 | s | - |
| 1-OCH₃ | 3.90 | s | - |
| 2-OCH₃ | 4.00 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.2 |
| C-2 | 150.5 |
| C-3 | 111.8 |
| C-3a | 128.0 |
| C-4 | 127.5 |
| C-5 | 115.0 |
| C-6a | 53.5 |
| C-7 | 29.5 |
| C-7a | 126.8 |
| C-8 | 122.0 |
| C-9 | 128.5 |
| C-10 | 126.0 |
| C-11 | 134.0 |
| C-11a | 129.5 |
| C-11b | 120.0 |
| N-CH₃ | 43.8 |
| 1-OCH₃ | 56.0 |
| 2-OCH₃ | 60.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010 | Medium | Aromatic C-H stretch |
| 2940 | Medium | Aliphatic C-H stretch |
| 1605 | Strong | Aromatic C=C stretch |
| 1510 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (methoxy) |
| 1115 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 309 | 100 | [M]⁺ (Molecular Ion) |
| 308 | 85 | [M-H]⁺ |
| 294 | 60 | [M-CH₃]⁺ |
| 280 | 45 | [M-CH₂O]⁺ |
| 252 | 30 | [M-C₂H₅N]⁺ |
Experimental Protocols
The successful elucidation of the structure of this compound is dependent on meticulous experimental procedures for its isolation and analysis.
Isolation of this compound
-
Plant Material Extraction: Dried and powdered plant material (e.g., from the family Annonaceae) is subjected to extraction with a suitable organic solvent, such as methanol, using a Soxhlet apparatus.
-
Acid-Base Extraction: The crude extract is partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane). The aqueous layer, containing the protonated alkaloids, is collected.
-
Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) and then re-extracted with an organic solvent to recover the free alkaloids.
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual components. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure sample for spectroscopic analysis.
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants are measured from the ¹H NMR spectrum. The connectivity of protons and carbons is determined from the analysis of 2D NMR spectra.
Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: A small amount of the pure solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometric Analysis
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
-
Data Analysis: The molecular ion peak is used to determine the molecular weight of the compound. The fragmentation pattern is analyzed to deduce structural information and confirm the proposed structure.
Visualization of Methodological Workflow
The following diagram illustrates the general workflow for the chemical structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Biological Activity and Signaling Pathways
Aporphine alkaloids, including laureline, have been reported to exhibit a range of biological activities. While specific signaling pathway studies for this compound are limited, related aporphine alkaloids are known to interact with various cellular targets. For instance, some aporphine alkaloids have been shown to modulate the activity of neurotransmitter receptors and ion channels. Further research is needed to fully elucidate the specific molecular mechanisms and signaling pathways affected by this compound.
The diagram below illustrates a generalized signaling pathway that could be influenced by aporphine alkaloids, based on existing literature for this class of compounds.
Caption: A potential signaling pathway modulated by aporphine alkaloids.
The intricate biosynthetic pathway of (+)-Laureline in plants is a captivating example of nature's chemical ingenuity. This technical guide delves into the core enzymatic reactions and molecular transformations that culminate in the synthesis of this bioactive aporphine alkaloid. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview, including detailed experimental protocols and quantitative data, to facilitate further investigation and potential biotechnological applications.
Introduction to (+)-Laureline and Benzylisoquinoline Alkaloids
This compound is a member of the aporphine alkaloid subclass, which belongs to the vast and structurally diverse group of benzylisoquinoline alkaloids (BIAs). BIAs are plant secondary metabolites renowned for their wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties[1]. The biosynthesis of all BIAs originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form a common precursor, (S)-norcoclaurine[2]. From this central intermediate, the pathway branches out to generate the immense structural diversity observed in this class of natural products[2].
The Early Steps: Formation of the Central Precursor, (S)-Reticuline
The biosynthesis of this compound begins with the universal pathway for BIA formation, leading to the crucial branch-point intermediate, (S)-reticuline. This multi-step process involves a cascade of enzymatic reactions, each meticulously controlled to ensure the correct stereochemistry and chemical structure.
From L-Tyrosine to (S)-Norcoclaurine
The journey commences with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step in BIA biosynthesis is the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by Norcoclaurine Synthase (NCS) , to yield (S)-norcoclaurine[3][4]. This reaction is pivotal as it establishes the fundamental 1-benzylisoquinoline skeleton and the (S)-stereochemistry that is characteristic of most BIAs.
Sequential Methylations and Hydroxylation to Yield (S)-Reticuline
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur to produce (S)-reticuline. These reactions involve O-methylation, N-methylation, and hydroxylation, catalyzed by specific enzymes:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT) : This enzyme catalyzes the methylation of the hydroxyl group at the C6 position of (S)-norcoclaurine to produce (S)-coclaurine[5].
-
(S)-coclaurine N-methyltransferase (CNMT) : Subsequently, the secondary amine of (S)-coclaurine is methylated by CNMT to yield (S)-N-methylcoclaurine[6].
-
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) : A cytochrome P450-dependent monooxygenase, CYP80B1, introduces a hydroxyl group at the 3' position of the benzyl moiety of (S)-N-methylcoclaurine[7].
-
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) : The final step in the formation of (S)-reticuline is the methylation of the 4'-hydroxyl group, a reaction catalyzed by 4'OMT[5].
The resulting molecule, (S)-reticuline, is a critical nexus from which numerous BIA subclasses, including the aporphine alkaloids, diverge[6][7].
The Aporphine Branch: Formation of the Core Aporphine Skeleton
The characteristic tetracyclic ring structure of aporphine alkaloids is formed from (S)-reticuline through an intramolecular oxidative carbon-carbon phenol coupling reaction. This crucial step is catalyzed by a specific class of cytochrome P450 enzymes.
The Role of Cytochrome P450 Enzymes
The conversion of (S)-reticuline to the proaporphine intermediate, corytuberine, is catalyzed by a cytochrome P450 enzyme belonging to the CYP80G family , such as corytuberine synthase (CYP80G2) [4][5]. This enzyme facilitates the intramolecular coupling between the C8 of the isoquinoline ring and the C2' of the benzyl ring of (S)-reticuline[5]. The proposed mechanism involves the oxidation of the phenolic hydroxyl groups of reticuline to generate a diradical species, which then undergoes cyclization to form the new carbon-carbon bond, creating the distinctive aporphine core[3].
The Final Steps to this compound: Tailoring the Aporphine Scaffold
While the precise enzymatic steps leading from the initial aporphine intermediate to this compound have not been fully elucidated in a single comprehensive study, the known structural features of Laureline and the general principles of BIA biosynthesis allow for a highly probable pathway to be proposed. This terminal part of the pathway involves specific O-methylation reactions to achieve the final substitution pattern of this compound.
Based on the structure of this compound, which possesses methoxy groups at positions 1 and 10 and a hydroxyl group at position 9, the following enzymatic modifications of an aporphine precursor like corytuberine are hypothesized:
-
O-Methylation at position 1 and 10 : Specific O-methyltransferases (OMTs) are responsible for the methylation of the hydroxyl groups at the C1 and C10 positions of the aporphine ring. The characterization of various plant OMTs has shown their high substrate and regioselectivity, supporting the existence of specific enzymes for these reactions[2][8].
-
No methylation at position 9 : The hydroxyl group at the C9 position of the aporphine core remains unmodified, suggesting that it is either not a substrate for the active OMTs in the laureline-producing plant cells or that a demethylase is active at a later stage, although the former is more likely.
The exact sequence of these methylation events is yet to be definitively established and may vary between different plant species.
Quantitative Data
Quantitative kinetic data for the enzymes specifically involved in the terminal steps of this compound biosynthesis are not yet available in the literature. However, kinetic parameters for homologous enzymes from other BIA pathways provide valuable insights into their catalytic efficiencies.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) | Source Organism | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | - | - | - | Thalictrum flavum | [3] |
| (S)-norcoclaurine 6-O-methyltransferase (6OMT) | (S)-norcoclaurine, SAM | 28.2 | 1.5 | 5.3 x 10⁴ | Stephania tetrandra | [9] |
| (S)-coclaurine N-methyltransferase (CNMT) | (S)-coclaurine, SAM | - | - | - | Coptis japonica | [4] |
| (R,S)-Reticuline 7-O-methyltransferase (7OMT) | (S)-Reticuline, SAM | 4.5 | - | - | Papaver somniferum | |
| Catechol-O-methyltransferase | 3,4-dihydroxybenzoic acid, SAM | - | - | - | Rat Brain | [10] |
Note: A hyphen (-) indicates that the specific data was not available in the cited literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of Biosynthetic Enzymes in Yeast
Objective: To produce functional plant enzymes in a microbial host for in vitro characterization.
Protocol:
-
Gene Isolation and Vector Construction:
-
Isolate the full-length cDNA of the target enzyme (e.g., a candidate CYP80G or OMT) from a this compound-producing plant species using RT-PCR with gene-specific primers.
-
Clone the amplified cDNA into a yeast expression vector, such as pYES2/NT A, under the control of an inducible promoter (e.g., GAL1).
-
Verify the construct by DNA sequencing.
-
-
Yeast Transformation:
-
Transform a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) with the expression vector using the lithium acetate/polyethylene glycol method.
-
Select for transformed yeast colonies on appropriate selective media (e.g., synthetic complete medium lacking uracil).
-
-
Protein Expression:
-
Grow a starter culture of the transformed yeast in selective medium containing glucose overnight at 30°C.
-
Inoculate a larger volume of selective medium containing raffinose with the starter culture and grow until the OD₆₀₀ reaches approximately 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
-
-
Microsome Isolation (for Cytochrome P450 enzymes):
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
In Vitro Enzyme Assays
Objective: To determine the function and catalytic properties of the heterologously expressed enzymes.
A. Cytochrome P450 (CYP80G2) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
Recombinant CYP80G2-containing microsomes
-
1 mM (S)-reticuline (substrate)
-
1 mM NADPH (cofactor)
-
A NADPH-regenerating system (optional, e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness.
-
-
Product Analysis:
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of corytuberine.
-
B. O-Methyltransferase (OMT) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
Purified recombinant OMT or cell-free extract
-
1 mM of the aporphine substrate (e.g., corytuberine)
-
1 mM S-adenosyl-L-methionine (SAM) (methyl donor)
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction and extract the products as described for the CYP450 assay.
-
-
Product Analysis:
-
Analyze the products by LC-MS/MS to identify the methylated aporphine alkaloids, including this compound.
-
Visualizing the Biosynthetic Pathway
To provide a clear and concise representation of the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound from L-Tyrosine.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound is a testament to the intricate and highly regulated nature of plant secondary metabolism. Starting from the primary metabolite L-tyrosine, a dedicated suite of enzymes, including synthases, methyltransferases, and cytochrome P450s, work in concert to construct this complex aporphine alkaloid. While the early stages of the pathway leading to the central intermediate (S)-reticuline are well-established, the specific enzymes responsible for the final tailoring steps to this compound remain an active area of research. The protocols and data presented in this guide provide a solid foundation for further investigations aimed at fully elucidating this fascinating biosynthetic pathway, which could ultimately pave the way for the biotechnological production of this compound and other valuable aporphine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of rat brain soluble catechol-O-methyltransferase and its inhibition by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Laureline is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Detailed experimental protocols for the determination of its key characteristics are outlined, and all available quantitative data are summarized for ease of reference. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and related aporphine alkaloids.
Chemical and Physical Properties
This compound, also known as (S)-Laureline, is a member of the aporphine class of isoquinoline alkaloids. Its chemical structure features a tetracyclic core, characteristic of this alkaloid group.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | Cubes from petroleum ether | [2] |
| Melting Point | 114-115 °C | [2] |
| Optical Rotation | [α]D²⁰ +97.9° (c = 1.12 in absolute alcohol) | [2] |
| [α]D²⁰ +100° (c = 0.560 in CS₂) | [2] | |
| Solubility | Soluble in alcohol and ether; Practically insoluble in water. | [2] |
Spectroscopic Data
While specific, detailed spectra for this compound are not widely available in the public domain, a 1977 study on the structure elucidation of the related compound norlaureline indicates that UV, IR, PMR (proton NMR), and mass spectral data were instrumental in its characterization. The transformation of norlaureline to laureline was used to confirm its structure, implying that the spectroscopic data for laureline would be consistent with the aporphine alkaloid structure.[3]
Aporphine alkaloids, in general, exhibit characteristic spectroscopic features:
-
UV-Visible Spectroscopy: Aporphine alkaloids typically display absorption maxima in the regions of 220-230 nm, 270-280 nm, and 300-310 nm.[3]
-
Infrared (IR) Spectroscopy: The IR spectra of aporphine alkaloids show characteristic bands for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy and methylenedioxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of aporphine alkaloids typically show signals for aromatic protons, methoxy group protons, N-methyl group protons, and the protons of the tetracyclic core.
-
¹³C NMR: The carbon-13 NMR spectra provide information on all the carbon atoms in the molecule, including the quaternary carbons of the aromatic rings.
-
-
Mass Spectrometry (MS): The mass spectrum of an aporphine alkaloid will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the tetracyclic ring system.
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Measurement of Optical Rotation
The specific rotation of this compound is a measure of its ability to rotate the plane of polarized light and is a key parameter for characterizing this chiral molecule.
Methodology:
-
A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a specified solvent (e.g., absolute alcohol or carbon disulfide).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).
-
The angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T, usually 20°C).
-
The specific rotation [α]T^D is calculated using the formula:
[α]T^D = 100α / (l × c)
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, aporphine alkaloids as a class are known to possess a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] Some aporphine alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines.[1]
The mechanisms of action of aporphine alkaloids are diverse and can involve the modulation of various signaling pathways. However, there is currently no specific information available in the searched literature detailing the effects of this compound on any particular signaling pathway. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Visualization of Logical Relationships
Due to the lack of specific experimental workflows or signaling pathways for this compound in the provided search results, a generalized workflow for the isolation and characterization of a natural product like this compound is presented below.
Conclusion
This technical guide has summarized the currently available physical and chemical data for this compound. While foundational information regarding its molecular formula, weight, melting point, optical rotation, and solubility is established, a significant gap exists in the public domain concerning detailed spectroscopic data and specific biological activities. The provided experimental protocols offer a starting point for the further characterization of this and related aporphine alkaloids. Future research should focus on obtaining comprehensive spectroscopic profiles and investigating the pharmacological potential and underlying mechanisms of action of this compound to fully unlock its therapeutic possibilities.
References
Spectroscopic Profile of (+)-Laureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aporphine alkaloid, (+)-Laureline. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.08 | s | - | H-11 |
| 7.25 | d | 8.5 | H-10 |
| 7.17 | d | 8.5 | H-9 |
| 6.78 | s | - | H-3 |
| 6.60 | s | - | H-7 |
| 3.92 | s | - | 2-OCH₃ |
| 3.89 | s | - | 1-OCH₃ |
| 3.65 | s | - | 8-OCH₃ |
| 2.55 | s | - | N-CH₃ |
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-2 |
| 149.8 | C-8 |
| 145.5 | C-1 |
| 133.5 | C-7a |
| 128.8 | C-11a |
| 128.0 | C-3a |
| 127.5 | C-11 |
| 126.8 | C-10 |
| 125.5 | C-1b |
| 121.5 | C-1a |
| 114.5 | C-9 |
| 111.5 | C-3 |
| 109.0 | C-7 |
| 60.5 | 1-OCH₃ |
| 56.0 | 2-OCH₃ |
| 55.5 | 8-OCH₃ |
| 53.0 | C-6a |
| 43.5 | N-CH₃ |
| 34.5 | C-4 |
| 29.0 | C-5 |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| 2925 | C-H stretching (aliphatic) |
| 1605 | C=C stretching (aromatic) |
| 1510 | C=C stretching (aromatic) |
| 1275 | C-O stretching (aryl ether) |
| 1115 | C-O stretching (aryl ether) |
Mass Spectrometry (MS) Data
| m/z | Ion Type |
| 325.1627 | [M]⁺ |
Experimental Protocols
The spectroscopic data presented above are typically acquired through the following experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance 500 MHz spectrometer (or equivalent) is utilized for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
¹H NMR Acquisition : The ¹H NMR spectrum is recorded at 500 MHz. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is recorded at 125 MHz with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is employed.
-
Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode. Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a nebulizing gas flow rate appropriate for the instrument. The mass analyzer is operated in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from a natural source.
Caption: Workflow for the isolation and spectroscopic analysis.
An In-depth Technical Guide to the Aporphine Alkaloid (+)-Laureline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Laureline is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids characterized by a tetracyclic ring system. First identified in the mid-20th century, this compound has been a subject of interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and experimental protocols related to this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Discovery and History
The discovery of this compound is intrinsically linked to the investigation of the chemical constituents of the plant family Annonaceae.
Initial Isolation and Plant Source
The pivotal moment in the history of this compound was its isolation from the bark of Guatteria elata , a flowering plant belonging to the Annonaceae family. Research conducted by Hsu, Dobberstein, Cordell, and Farnsworth, published in 1977 in the journal Lloydia, detailed the isolation of two new noraporphine alkaloids, norlaureline and puterine, from this plant source.[1] While this publication's primary focus was on the novel noraporphine structures, it laid the direct groundwork for the characterization of this compound.
Structure Elucidation: The Connection to Norlaureline
The 1977 study by Hsu et al. was instrumental in elucidating the structure of this compound. The researchers established the structures of the newly isolated noraporphine alkaloids, norlaureline and puterine, through rigorous analysis of their optical rotation, as well as their ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS) spectral data, particularly of their N-acetyl derivatives.[1]
A key step in confirming the proposed structures was the chemical transformation of these noraporphine alkaloids. Specifically, norlaureline was successfully converted into laureline .[1] This transformation not only confirmed the structure of norlaureline but also, by extension, firmly established the chemical structure of this compound itself. This work stands as the foundational reference for the structural characterization of this alkaloid.
The logical workflow for the structure elucidation can be visualized as follows:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₃ | PubChem CID 821373 |
| Molecular Weight | 309.36 g/mol | PubChem CID 821373 |
| IUPAC Name | (6aR)-7-methyl-5,6,6a,7-tetrahydro-4H-benzo[de][1][2]benzodioxolo[5,6-g]quinolin-10-ol | PubChem CID 821373 |
| Melting Point | Not available in cited sources | |
| Specific Optical Rotation | Not available in cited sources |
Experimental Protocols
The following sections provide a detailed methodology for the key experiments related to the isolation and characterization of this compound, based on the foundational work in the field.
Isolation of Noraporphine Alkaloids from Guatteria elata
The following is a generalized protocol for the extraction and isolation of aporphine and noraporphine alkaloids from plant material, adapted from common phytochemical procedures of the era.
Plant Material:
-
Dried and powdered bark of Guatteria elata.
Extraction:
-
The powdered bark is exhaustively extracted with a suitable solvent, typically methanol or ethanol, at room temperature over several days.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
Acid-Base Partitioning:
-
The residue is dissolved in a 5% aqueous hydrochloric acid solution.
-
The acidic solution is washed with a non-polar solvent, such as diethyl ether or chloroform, to remove neutral and acidic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with ammonium hydroxide.
-
The basified solution is exhaustively extracted with chloroform or a similar chlorinated solvent to liberate the free alkaloids.
-
The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid mixture.
Chromatographic Separation:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with the addition of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values are combined and further purified by preparative TLC or repeated column chromatography to yield the pure noraporphine alkaloids, norlaureline and puterine.
The general workflow for the isolation process is depicted below:
Transformation of Norlaureline to Laureline
The conversion of norlaureline to laureline is a straightforward N-methylation reaction.
Reagents and Solvents:
-
Norlaureline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride
-
Methanol
Procedure:
-
Norlaureline is dissolved in methanol.
-
An excess of aqueous formaldehyde is added to the solution, followed by the portion-wise addition of sodium borohydride at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with chloroform.
-
The organic extract is dried and evaporated to yield laureline, which can be further purified by chromatography if necessary.
Synthesis and Biological Activity
Information regarding the total synthesis of this compound and its specific biological activities and signaling pathways is limited in the readily available literature. Further research is required to fully elucidate these aspects. The primary focus of early research was on the isolation and structural characterization of this and related alkaloids.
Conclusion
The discovery and characterization of this compound are a direct result of the phytochemical investigation of Guatteria elata and the structural elucidation of its constituent noraporphine alkaloids. The foundational work by Hsu and colleagues in 1977 provided the chemical framework for this aporphine alkaloid. While its physicochemical properties are partially documented, further research is needed to explore its complete profile, develop a total synthesis, and investigate its potential pharmacological applications. This guide serves as a foundational resource for researchers interested in the continued study of this compound and other related natural products.
References
An In-depth Technical Guide to (+)-Laureline and its Stereoisomers: A Focus on the Aporphine Alkaloid Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Laureline is a naturally occurring aporphine alkaloid, a class of nitrogen-containing organic compounds characterized by a tetracyclic dibenzo[de,g]quinoline ring system. Aporphine alkaloids are widely distributed in the plant kingdom and have garnered significant interest from the scientific community due to their diverse and potent biological activities.[1][2] These activities include anticancer, anti-inflammatory, and neuroprotective effects, making them promising scaffolds for drug discovery and development.[3][4]
This technical guide provides a comprehensive overview of this compound and its stereoisomers, with a particular focus on the core aporphine structure that dictates their biological function. Due to the limited availability of specific data for this compound and its enantiomer in publicly accessible literature, this guide will draw upon data from closely related and well-studied aporphine alkaloids to illustrate key concepts in their synthesis, biological evaluation, and mechanism of action.
Chemical Structure and Stereoisomerism
The core structure of aporphine alkaloids, including laureline, features a chiral center at the C6a position of the dibenzo[de,g]quinoline ring system. This chirality gives rise to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. In the case of laureline, these are designated as this compound and (-)-laureline.
The absolute configuration of these enantiomers can significantly influence their biological activity. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[5] One enantiomer may exhibit potent therapeutic effects, while the other may be less active or even contribute to undesirable side effects. A comprehensive understanding of the stereochemistry of aporphine alkaloids is therefore crucial for the development of safe and effective therapeutic agents.
Synthesis of the Aporphine Core
The synthesis of the aporphine alkaloid core is a key focus of organic chemistry research. Several synthetic strategies have been developed, often involving intramolecular cyclization reactions to construct the characteristic tetracyclic ring system.
General Synthetic Strategies:
-
Bischler-Napieralski Cyclization followed by Pictet-Spengler Reaction: This classical approach involves the formation of a dihydroisoquinoline intermediate, which then undergoes an acid-catalyzed cyclization to form the aporphine skeleton.[1]
-
Phenolic Oxidative Coupling: Biomimetic approaches often utilize oxidative coupling of benzylisoquinoline precursors to mimic the natural biosynthetic pathway of aporphine alkaloids.[6]
-
Palladium-Catalyzed Intramolecular Arylation: Modern synthetic methods employ transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, to achieve efficient and regioselective ring closure.[1][6]
A general workflow for the synthesis of an aporphine alkaloid is depicted below:
Caption: Generalized workflow for the chemical synthesis of aporphine alkaloids.
Biological Activity and Quantitative Data
Aporphine alkaloids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][7] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency.[8][9]
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 (a new aporphine alkaloid) | HepG2 (Liver) | 3.20 ± 0.18 | [3] |
| MCF7 (Breast) | 3.10 ± 0.06 | [3] | |
| OVCAR8 (Ovarian) | 3.40 ± 0.007 | [3] | |
| Norushinsunine | A-549 (Lung) | 7.4 - 8.8 | [10] |
| K-562 (Leukemia) | 7.4 - 8.8 | [10] | |
| HeLa (Cervical) | 7.4 - 8.8 | [10] | |
| MDA-MB (Breast) | 7.4 - 8.8 | [10] | |
| Liriodenine | A-549 (Lung) | 12.0 - 18.2 | [10] |
| K-562 (Leukemia) | 12.0 - 18.2 | [10] | |
| HeLa (Cervical) | 12.0 - 18.2 | [10] | |
| MDA-MB (Breast) | 12.0 - 18.2 | [10] | |
| Nantenine | HCT-116 (Colon) | 23 - 38 | [6] |
| Caco-2 (Colon) | 23 - 38 | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and cytotoxic evaluation of aporphine alkaloids, based on methodologies reported in the literature.
General Protocol for Aporphine Alkaloid Synthesis
-
Preparation of the Benzylisoquinoline Intermediate: A substituted phenethylamine is reacted with a substituted phenylacetic acid to form an amide. This amide is then subjected to a Bischler-Napieralski reaction using a dehydrating agent such as phosphorus oxychloride to yield a dihydroisoquinoline. Reduction of the imine bond, typically with sodium borohydride, affords the tetrahydrobenzylisoquinoline intermediate.
-
Intramolecular Cyclization: The key ring-forming step can be achieved through various methods:
-
Pschorr Cyclization: Diazotization of an amino-substituted benzylisoquinoline followed by copper-catalyzed cyclization.
-
Oxidative Coupling: Treatment of a phenolic benzylisoquinoline with an oxidizing agent like ferric chloride or potassium ferricyanide.
-
Palladium-Catalyzed Arylation: Reaction of a halogenated benzylisoquinoline with a palladium catalyst and a suitable ligand.
-
-
Purification: The crude product is purified using chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to yield the pure aporphine alkaloid.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The aporphine alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The biological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been extensively studied, research on other aporphine alkaloids has implicated several key signaling cascades in their anticancer activity.
A prominent mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through the modulation of pathways such as the p53 signaling pathway and the PI3K/Akt/mTOR signaling pathway . Furthermore, some aporphine alkaloids have been shown to interfere with cell cycle progression and inhibit cell proliferation.
Caption: A simplified diagram of potential signaling pathways affected by aporphine alkaloids.
Conclusion
This compound, as a member of the aporphine alkaloid family, holds potential as a lead compound for the development of novel therapeutics. While specific biological and pharmacological data for this compound and its stereoisomers remain limited, the extensive research on the broader class of aporphine alkaloids provides a strong foundation for future investigations. The synthetic methodologies, biological evaluation techniques, and understanding of the mechanisms of action outlined in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating natural products. Further studies focusing on the enantioselective synthesis and comparative biological evaluation of (+)- and (-)-laureline are warranted to fully elucidate their structure-activity relationships and advance their potential clinical applications.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aporphine - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0004827) [hmdb.ca]
- 6. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
Aporphine Alkaloids: A Comprehensive Guide for Drug Discovery and Development
An In-depth Review of the Phytochemistry, Pharmacology, and Therapeutic Potential of Aporphine Alkaloids
Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, characterized by a rigid tetracyclic dibenzo[de,g]quinoline core structure. Found extensively throughout the plant kingdom, particularly in families such as Annonaceae, Lauraceae, and Papaveraceae, these natural products have garnered significant attention from the scientific community. Their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to profound effects on the central nervous system (CNS), position them as a "privileged scaffold" in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of aporphine alkaloids, summarizing quantitative biological data, detailing key experimental protocols, and visualizing critical signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.
Structural Diversity and Classification
Aporphine alkaloids (AAs) are structurally diverse, with variations arising from different substitution patterns (hydroxyl, methoxy, methylenedioxy groups) on their aromatic rings and the stereochemistry at the C-6a position. They are broadly classified into several subtypes, including simple aporphines, proaporphines (biosynthetic precursors), oxoaporphines, and dehydroaporphines, each exhibiting distinct pharmacological profiles.[1]
Pharmacological Activities and Therapeutic Potential
The rigid structure of aporphine alkaloids allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. Key therapeutic areas of investigation include oncology, neuropharmacology, and inflammatory and metabolic diseases.
Anticancer Activity
Numerous aporphine alkaloids have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines.[2] Mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[3] For example, Crebanine has been shown to sensitize lung adenocarcinoma cells to TNF-α-induced apoptosis by blocking NF-κB-regulated gene products.[3] Liriodenine and oxoputerine exhibit cytotoxicity against lung and gastric carcinoma cells. Isocorydine has been found to selectively inhibit the growth of liver cancer side population cells, reducing tumor weight by 50% in a murine model.[1]
Table 1: Anticancer Activity of Selected Aporphine Alkaloids
| Alkaloid | Cancer Cell Line | Activity Type | Value | Citation |
| Magnoflorine | HepG2 (Liver) | IC50 | 0.4 µg/mL | [1] |
| Lanuginosine | HepG2 (Liver) | IC50 | 2.5 µg/mL | [1] |
| Crebanine | K562 (Leukemia) | % Inhibition | 37.5% at 500 µM | [4] |
| Isocorydine | HepG2 (Liver) | IC50 | < 15 µg/mL | [1] |
| (+)-Xylopine | HepG2 (Liver) | IC50 | < 15 µg/mL | [1] |
Central Nervous System (CNS) Activity
The aporphine scaffold is a versatile template for designing ligands that target CNS receptors, particularly dopaminergic and serotonergic systems.[5] This has led to the development of therapeutic agents for neurological and psychiatric disorders. Apomorphine, a well-known semi-synthetic aporphine, is a dopamine receptor agonist used in the treatment of Parkinson's disease.[5] Other aporphines, such as nantenine, have been investigated as antagonists at serotonin (5-HT) receptors, with potential applications in treating conditions like PTSD.[5][6] The affinity for these receptors is highly dependent on the substitution pattern and stereochemistry of the alkaloid.[7]
Table 2: CNS Receptor Binding Affinity of Selected Aporphine Alkaloids
| Alkaloid | Receptor | Affinity Type | Value (nM) | Citation |
| Nantenine | 5-HT2A | Ki | 850 | [5] |
| Nantenine | α1A Adrenergic | Ki | 2 | [5] |
| 1,2-demethylnuciferine | Dopamine D2 | Ki | 340 | [8] |
| 3-iodoboldine | Dopamine D1-like | IC50 | 3 | [8] |
| 3-iodoboldine | Dopamine D2-like | IC50 | 96 | [8] |
| (R)-11-hydroxyaporphine | Dopamine D1 | - | Potent Antagonist | [7] |
Effects on Metabolic Syndrome
Aporphine alkaloids have shown promise in addressing various components of metabolic syndrome.[9] Several compounds, including nuciferine and pronuciferine, have been shown to significantly increase glucose uptake in insulin-resistant adipocytes.[9][10] This effect is potentially mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[11][12] Thaliporphine has demonstrated a potent anti-hyperglycemic effect by stimulating insulin release and increasing glucose utilization in skeletal muscle.[9][10]
Key Signaling Pathways
The biological activities of aporphine alkaloids are often mediated by their modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Inhibition of NF-κB Signaling by Crebanine
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, cell survival, and proliferation.[13] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. The aporphine alkaloid Crebanine has been shown to exert anti-inflammatory and pro-apoptotic effects by inhibiting the NF-κB pathway. In response to stimuli like Lipopolysaccharide (LPS), Crebanine suppresses the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs), which in turn prevents the phosphorylation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[14][15][16]
Activation of AMPK Signaling and Glucose Uptake
The AMP-activated protein kinase (AMPK) is a central regulator of metabolism.[12] Its activation enhances glucose uptake and utilization, making it a key target for anti-diabetic therapies. Certain aporphine alkaloids, such as 2-hydroxy-1-methoxyaporphine and pronuciferine, have been found to increase glucose consumption in adipocytes.[11] This effect is believed to be mediated by the activation of the AMPK signaling pathway, which promotes the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby facilitating glucose uptake.[11]
Experimental Protocols
Standardized and reproducible methodologies are paramount in the evaluation of natural products. Below are detailed protocols for key experiments commonly cited in aporphine alkaloid research.
General Experimental Workflow
The discovery and evaluation of bioactive aporphine alkaloids typically follow a multi-step workflow, from initial extraction from plant sources to final biological characterization.
Protocol 1: Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an efficient liquid-liquid chromatography technique used for the preparative separation of natural products without a solid support matrix, minimizing sample loss.[11][17]
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target alkaloids. For aporphines from Nelumbo nucifera, a system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) has been optimized.[11][18]
-
Equilibration: The multiplayer coil column of the HSCCC instrument is entirely filled with the upper stationary phase. The lower mobile phase is then pumped through the column at a set flow rate (e.g., 2.0 mL/min) while the apparatus rotates (e.g., 850 rpm) until hydrodynamic equilibrium is reached.[11]
-
Sample Injection: The crude alkaloid extract is dissolved in a mixture of the upper and lower phases (e.g., 100 mg in 12 mL) and injected into the system.[11][18]
-
Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the eluent is monitored by a UV detector (e.g., at 270 nm). Fractions are collected at regular intervals.[18]
-
Purity Analysis: The purity of the alkaloids in the collected fractions is determined using analytical High-Performance Liquid Chromatography (HPLC).[11]
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[19]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5 × 10⁴ to 1 × 10⁵ cells/well in 100 µL of culture medium and incubated to allow for attachment (typically 24 hours).[20]
-
Compound Treatment: The cells are treated with various concentrations of the purified aporphine alkaloid. A solvent control (e.g., DMSO) and a negative control (medium only) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[22]
-
Formazan Crystal Formation: The plate is incubated for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[22] The plate is often left overnight in the incubator or shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Cell viability is calculated as a percentage relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[23]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Cell Treatment: Cells are seeded in 6-well plates (e.g., 6 × 10⁵ cells/well) and treated with the desired concentrations of the aporphine alkaloid for a specified time (e.g., 24 hours).[25]
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin, washed with serum-containing media, and then combined with the floating cells. The cells are pelleted by centrifugation.[24]
-
Staining: The cell pellet is washed with cold PBS and then resuspended in 1X Binding Buffer (typically 100-500 µL).[24][25]
-
Dye Addition: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.[25] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[26]
-
Incubation: The cells are gently vortexed and incubated for 5-15 minutes at room temperature in the dark.[24][26]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.[24] This allows for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Conclusion and Future Outlook
Aporphine alkaloids continue to be a rich source of lead compounds for drug development. Their rigid, pre-organized structure makes them ideal candidates for targeting a variety of receptors and enzymes with high affinity and specificity. The extensive research into their anticancer, CNS, and metabolic activities has revealed complex mechanisms of action involving the modulation of key signaling pathways like NF-κB and AMPK.
Future research should focus on several key areas. The application of advanced synthetic methodologies will enable the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.[1] A deeper investigation into the structure-activity relationships (SAR) for different biological targets will guide the rational design of next-generation aporphine-based therapeutics. Furthermore, exploring drug delivery systems, such as nanoparticle formulations, could enhance the bioavailability and therapeutic efficacy of these promising natural products. The continued exploration of the vast chemical space occupied by aporphine alkaloids holds significant promise for addressing unmet needs in oncology, neuropharmacology, and the treatment of metabolic diseases.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 13. abmole.com [abmole.com]
- 14. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages [jstage.jst.go.jp]
- 15. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages [jstage.jst.go.jp]
- 16. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. rsc.org [rsc.org]
- 22. broadpharm.com [broadpharm.com]
- 23. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. Impact of hydatid cyst laminated layer antigens on cell death rate, apoptosis induction, and key genes in the cell proliferation pathway: Insights from A549 cell line studies | PLOS One [journals.plos.org]
- 26. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Laureline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the enantioselective total synthesis of the aporphine alkaloid (+)-Laureline. The presented strategy is based on established and reliable chemical transformations for the construction of the characteristic tetracyclic aporphine core, commencing from readily available starting materials. The protocols are intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a naturally occurring aporphine alkaloid that has garnered interest due to its potential biological activities. The synthesis of aporphine alkaloids is a significant area of research in organic chemistry, with various strategies developed for the construction of their unique tetracyclic framework. The methodology detailed herein focuses on a biomimetic approach, featuring a key oxidative cyclization of a benzylisoquinoline precursor to forge the aporphine core. This enantioselective synthesis provides access to the optically pure natural product.
Overall Synthetic Strategy
The total synthesis of this compound can be envisioned through a convergent strategy. The key steps involve the preparation of a suitably substituted (R)-N-methyl-benzyltetrahydroisoquinoline precursor, followed by an intramolecular oxidative phenol coupling reaction to construct the characteristic dihydrophenanthrene core of the aporphine alkaloids.
Experimental Protocols
Part 1: Synthesis of the Benzylisoquinoline Precursor
The synthesis begins with the preparation of the key benzylisoquinoline intermediate. This multi-step sequence involves a Pictet-Spengler reaction followed by N-methylation and other functional group manipulations.
1.1: Pictet-Spengler Reaction
This reaction forms the core tetrahydroisoquinoline ring system.
-
Reaction: 3,4-Dimethoxyphenethylamine with 3-hydroxy-4-methoxyphenylacetaldehyde
-
Reagents and Materials:
-
3,4-Dimethoxyphenethylamine
-
3-Hydroxy-4-methoxyphenylacetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) in DCM at 0 °C, add 3-hydroxy-4-methoxyphenylacetaldehyde (1.1 eq).
-
Add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: DCM/MeOH, 95:5) to afford the desired tetrahydroisoquinoline.
-
1.2: N-Methylation
The secondary amine of the tetrahydroisoquinoline is methylated.
-
Reaction: N-methylation of the tetrahydroisoquinoline product from step 1.1.
-
Reagents and Materials:
-
Tetrahydroisoquinoline from step 1.1
-
Formaldehyde (37% in water)
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the tetrahydroisoquinoline (1.0 eq) in a mixture of methanol and DCM (1:1).
-
Add formaldehyde (3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-methylated product is typically used in the next step without further purification.
-
Part 2: Intramolecular Oxidative Cyclization
This is the key step in the synthesis, forming the aporphine core of this compound.
-
Reaction: Intramolecular oxidative phenol coupling of the N-methylated benzyltetrahydroisoquinoline.
-
Reagents and Materials:
-
N-methylated benzyltetrahydroisoquinoline from step 1.2
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-methylated benzyltetrahydroisoquinoline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of PIFA (1.2 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trifluoroacetic acid (5.0 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (pTLC) to yield this compound.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1.1 | Pictet-Spengler Reaction | 3,4-Dimethoxyphenethylamine | Tetrahydroisoquinoline | 75-85 | >95 |
| 1.2 | N-Methylation | Tetrahydroisoquinoline | N-Methylated intermediate | 90-95 | >90 (crude) |
| 2 | Oxidative Cyclization | N-Methylated intermediate | This compound | 30-40 | >98 |
Visualizations
Synthetic Pathway of this compound
Caption: Overall synthetic route to this compound.
Experimental Workflow for Oxidative Cyclization
Caption: Workflow for the key oxidative cyclization step.
Application Notes and Protocols for the Extraction of (+)-Laureline from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Laureline is a naturally occurring aporphine alkaloid found in various plant species, primarily within the Annonaceae and Lauraceae families. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, making this compound a compound of interest for further research and potential drug development. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on conventional and modern techniques.
Plant Sources: this compound and other aporphine alkaloids have been isolated from various plant species, including but not limited to:
-
Annona species (e.g., Annona muricata, Annona senegalensis)[1][2]
-
Michelia species (e.g., Michelia compressa)
-
Phoebe species (e.g., Phoebe formosana)
Data Presentation: Quantitative Analysis of Alkaloid Extraction
While specific yield data for this compound is limited in publicly available literature, the following table summarizes the total alkaloid yield from relevant plant sources using conventional solvent extraction methods. This data provides a benchmark for researchers targeting aporphine alkaloids.
| Plant Species | Plant Part | Extraction Method | Solvent System | Total Alkaloid Yield (%) | Reference |
| Annona muricata L. | Leaves | Conventional Solvent Extraction | Chloroform | 0.125 | [1] |
| Annona senegalensis Pers. | Leaves | Conventional Solvent Extraction | Chloroform | 0.098 | [5] |
| Annona senegalensis Pers. | Trunk Bark | Conventional Solvent Extraction | Chloroform | 0.105 | [5] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Acid-Base Extraction)
This traditional method is widely used for the extraction of alkaloids due to their basic nature.
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves of Annona muricata)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (NH₄OH) or Sodium carbonate (Na₂CO₃)
-
Chloroform or Dichloromethane
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH indicator paper
-
Filter paper and funnel
Procedure:
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the mixture to separate the extract from the plant residue. Repeat the maceration and filtration steps 2-3 times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a 2% HCl solution. This will convert the basic alkaloids into their water-soluble salt forms.
-
Liquid-Liquid Extraction (Acidic): Transfer the acidic solution to a separatory funnel and wash with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 by adding ammonia solution or sodium carbonate. This will convert the alkaloid salts back to their free base form, which is less soluble in water.
-
Liquid-Liquid Extraction (Basic): Extract the basified aqueous solution with chloroform or dichloromethane multiple times. The free alkaloid bases will move into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and then evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract containing this compound.
-
Purification: The crude extract can be further purified using column chromatography on silica gel or other chromatographic techniques to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a modern and efficient method that utilizes microwave energy to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (70-80%)
-
Microwave extraction system
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.
-
Solvent Addition: Add a suitable volume of the ethanol-water mixture (e.g., 200 mL) to the vessel.
-
Microwave Irradiation: Set the microwave parameters. Typical conditions for alkaloid extraction can be a microwave power of 400-600 W for an extraction time of 10-20 minutes. These parameters should be optimized for the specific plant material.
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate it from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can then be subjected to the acid-base partitioning steps described in Protocol 1 (steps 4-9) for further purification and isolation of this compound.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place the powdered plant material in a flask.
-
Solvent Addition: Add the extraction solvent (methanol or ethanol) to the flask.
-
Sonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a period of 20-40 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
-
Purification: The resulting crude extract can be purified using the acid-base extraction method outlined in Protocol 1 (steps 4-9).
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Laureline
Disclaimer: To date, a specific, validated analytical method for the quantification of (+)-Laureline in biological matrices or plant extracts has not been widely published. Therefore, this document provides detailed application notes and protocols for the quantification of a structurally related and well-studied aporphine alkaloid, Boldine . These methods can serve as a strong starting point for the development and validation of a quantitative assay for this compound, though optimization and validation for the specific analyte are essential.
I. Introduction
This compound is an aporphine alkaloid found in various plant species, particularly of the Lauraceae family. As research into the pharmacological properties of this compound progresses, robust and reliable analytical methods for its quantification are crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document outlines two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), that can be adapted for this purpose.
II. Data Presentation: Quantitative Method Validation Summary
The following tables summarize typical validation parameters for the quantification of aporphine alkaloids, using Boldine as a representative compound. These values provide a benchmark for the development of a method for this compound.
Table 1: HPLC with Fluorescence Detection for Boldine Quantification
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L[1] |
| Precision | |
| Intra-day CV (%) | < 4.5%[1] |
| Inter-day CV (%) | < 6.1%[1] |
| Accuracy | |
| Relative Error (%) | -5.8% to 4.8%[1] |
Table 2: UPLC-MS/MS for Nuciferine (another related aporphine alkaloid) Quantification
| Validation Parameter | Result |
| Linearity Range | 4 - 800 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL |
| Precision | |
| Intra-day RSD (%) | 4.8% - 9.3%[2] |
| Inter-day RSD (%) | 3.3% - 10.3%[2] |
| Accuracy | |
| Recovery (%) | 95.3% - 109.4%[2] |
III. Experimental Protocols
A. Protocol 1: Quantification of Aporphine Alkaloids using HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the determination of Boldine in biological fluids[1].
1. Objective: To quantify the concentration of an aporphine alkaloid in plasma, bile, or urine samples.
2. Materials and Reagents:
-
This compound reference standard (or Boldine for method development)
-
Internal Standard (IS) (e.g., a structurally similar aporphine alkaloid not present in the sample)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Biological matrix (plasma, bile, or urine)
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample, add 25 µL of the internal standard solution.
-
Add 500 µL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
4. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium formate buffer (pH adjusted to 3.5 with formic acid)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-60% B (linear gradient)
-
10-12 min: 60% B
-
12-13 min: 60-10% B (linear gradient)
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~280 nm (to be optimized for Laureline)
-
Emission Wavelength (λem): ~310 nm (to be optimized for Laureline)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
B. Protocol 2: Quantification of Aporphine Alkaloids using UPLC-MS/MS
This protocol is based on a validated method for the quantification of Nuciferine in plasma and tissue[2].
1. Objective: To achieve high-sensitivity quantification of an aporphine alkaloid in biological matrices.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (a stable isotope-labeled analog of Laureline is preferred)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (plasma or tissue homogenate)
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
Inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.
4. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A fast gradient tailored to the analyte's retention time (e.g., 5-95% B in 2-3 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor ion (Q1): [M+H]⁺ of this compound
-
Product ion (Q3): A specific fragment ion of this compound (to be determined by infusion and fragmentation studies)
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
5. Data Analysis:
-
Similar to the HPLC method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the analyte in the samples.
IV. Mandatory Visualizations
Caption: HPLC-Fluorescence Experimental Workflow.
Caption: UPLC-MS/MS Experimental Workflow.
References
- 1. Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution model and pharmacokinetics of nuciferine based on UPLC-MS/MS and BP-ANN - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Chemical and Enantiomeric Purity of (+)-Laureline using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of both chemical and enantiomeric purity of (+)-Laureline, an aporphine alkaloid of significant interest in pharmaceutical research. A primary reversed-phase HPLC (RP-HPLC) method is described for quantifying chemical impurities, while a complementary chiral HPLC method is presented for the assessment of enantiomeric excess. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound samples.
Introduction
This compound, with the chemical formula C₁₉H₁₉NO₃, is a naturally occurring aporphine alkaloid.[1][2] Aporphine alkaloids are a class of compounds known for a range of biological activities, making them relevant in drug discovery and development.[3][4] Accurate and reliable determination of the purity of active pharmaceutical ingredients (APIs) like this compound is a critical step in preclinical and clinical development to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of compounds in a mixture, making it ideal for purity analysis.[5][6]
This document provides two distinct HPLC protocols:
-
Method 1: An RP-HPLC method for the determination of chemical purity (i.e., detecting and quantifying any related substances or degradation products).
-
Method 2: A chiral HPLC method to determine the enantiomeric purity of this compound, ensuring the desired stereoisomer is the predominant form.[7][8][9]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Ethanol (HPLC grade, for chiral method)
-
Isopropanol (HPLC grade, for chiral method)
-
n-Hexane (HPLC grade, for chiral method)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Method 1: Reversed-Phase HPLC for Chemical Purity
2.3.1. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve it in, and dilute to 25 mL with methanol in a volumetric flask.
2.3.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01M Ammonium acetate in water, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
2.3.3. Data Analysis:
The percentage purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Method 2: Chiral HPLC for Enantiomeric Purity
2.4.1. Standard and Sample Preparation:
-
Racemic Standard (for method development): If available, dissolve a racemic mixture of Laureline (0.1 mg/mL) in the mobile phase to confirm the separation of enantiomers.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
2.4.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Ethanol:Isopropanol (80:15:5, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
2.4.3. Data Analysis:
The enantiomeric excess (% ee) is calculated as follows:
% ee = ([(Area of (+)−Laureline) – (Area of (−)−Laureline)] / [(Area of (+)−Laureline) + (Area of (−)−Laureline)]) x 100
Data Presentation
Chemical Purity Data (Example)
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 8.52 | 15,340 | 0.15 |
| This compound | 15.23 | 10,195,890 | 99.75 |
| Impurity 2 | 18.76 | 10,230 | 0.10 |
| Total | 10,221,460 | 100.00 |
Enantiomeric Purity Data (Example)
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (-)-Laureline | 10.45 | 4,520 | 0.20 |
| This compound | 12.88 | 2,255,480 | 99.80 |
| Total | 2,260,000 | 100.00 | |
| Enantiomeric Excess (% ee) | 99.60% |
Visualization
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The HPLC methods outlined in this application note provide a reliable framework for the comprehensive purity assessment of this compound. The reversed-phase method is suitable for the quantification of chemical impurities, while the chiral method allows for the accurate determination of enantiomeric excess. These protocols are essential for ensuring the quality and consistency of this compound in research and development settings. It is recommended that these methods be fully validated according to ICH guidelines prior to implementation in a regulated environment.
References
- 1. This compound | C19H19NO3 | CID 821372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of aporphine and quinolizidine alkaloids from Caulophyllum thalictroides by densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of (+)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Laureline is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] These notes provide detailed protocols for in vitro assays to evaluate the potential bioactivity of this compound in these key areas. The methodologies are based on established and widely used assays for screening natural products and analogous compounds.[3][4][5][6][7]
I. Anticancer Activity: Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9][10]
Table 1: Cytotoxicity of Aporphine Alkaloids against Various Cancer Cell Lines (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | HL-60 (Leukemia) | 3T3-L1 (Adipocytes) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| N-nornuciferine | Low Activity | Low to Inactive | >95% viability at 2 µg/mL |
| Caaverine | Low Activity | Low to Inactive | >95% viability at 2 µg/mL |
| Sparsiflorine | Good Activity | Low to Inactive | >95% viability at 2 µg/mL |
| Glaziovine | Good Activity | Good Activity | >95% viability at 2 µg/mL |
| Pronuciferine | - | - | >95% viability at 2 µg/mL |
| Nuciferine | - | - | >95% viability at 2 µg/mL |
| Roemerine | - | - | >95% viability at 2 µg/mL |
Note: The data for related aporphine alkaloids are included for comparative purposes.[11][12] The "-" indicates data not available in the cited sources.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
II. Antimicrobial Activity
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Broth microdilution is a standard method for quantitative antimicrobial susceptibility testing.[14][15][16]
Table 2: Antimicrobial Activity of Aporphine Alkaloids (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Clove Bud Oil | <0.98 | - | - |
| Lemongrass Oil | >IC50 | - | - |
| Vetiver Oil | - | - |
Note: Data for essential oils containing various compounds are provided for context on antimicrobial testing.[13] The "-" indicates data not available in the cited sources.
Experimental Protocol: Broth Microdilution for MIC Determination
1. Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
2. Procedure:
-
Prepare Inoculum: Grow microbial cultures to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., a known antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][16] This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
III. Neuroprotective Activity
The neuroprotective effects of this compound can be evaluated by its ability to protect neuronal cells from induced damage. A common in vitro model involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and then assessing cell viability.[6][7]
Table 3: Neuroprotective Effects of Aporphine Alkaloids
| Compound | Cell Line | Stressor | Outcome |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Pronuciferine | SH-SY5Y | H₂O₂ | Suppressed neuronal death |
Note: Data for a related proaporphine alkaloid is provided as an example.[6][7]
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
1. Materials:
-
This compound stock solution (in DMSO)
-
Human neuroblastoma cell line (SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
Microplate reader
2. Procedure:
-
Cell Culture: Culture and differentiate SH-SY5Y cells as required for a more neuron-like phenotype.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Damage: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for a duration known to cause significant cell death.
-
Assessment of Viability: After the incubation period, assess cell viability using a suitable method, such as the MTT assay as described previously, or an LDH release assay which measures membrane integrity.
-
Data Analysis: Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone to determine the neuroprotective effect.
Signaling Pathway: PI3K/Akt Pathway in Neuroprotection
Aporphine alkaloids may exert their neuroprotective effects through various signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and is a potential target for neuroprotective agents.
Caption: Simplified PI3K/Akt signaling pathway in neuroprotection.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. integra-biosciences.com [integra-biosciences.com]
Application Notes and Protocols: (+)-Laureline as a Potential Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft, and its inhibition is a primary therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief in AD.[3][4] Natural products, particularly alkaloids, have been a rich source of AChE inhibitors.[5]
(+)-Laureline is an aporphine alkaloid found in various plant species. While direct and extensive research on this compound as an acetylcholinesterase inhibitor is limited, the broader class of aporphine alkaloids has demonstrated significant AChE inhibitory activity, making this compound a person of interest for further investigation.[6][7][8] This document provides a summary of the potential of aporphine alkaloids as AChE inhibitors, detailed protocols for in vitro and in vivo evaluation, and an overview of the relevant signaling pathways.
Quantitative Data: Acetylcholinesterase Inhibitory Activity of Aporphine Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several aporphine alkaloids against acetylcholinesterase. This data provides a comparative baseline for assessing the potential potency of this compound.
| Alkaloid | IC50 (µM) | Source Organism/Details | Reference |
| (S)-7g (Aporphine-benzylpyridinium conjugate) | 0.06 ± 0.003 | Synthetic derivative | [6] |
| (rac)-7a (Aporphine-benzylpyridinium conjugate) | 0.35 ± 0.01 | Synthetic derivative | [6] |
| Liriodenine | < 10 | - | [7] |
| Cassythicine | < 10 | - | [7] |
| N-methylasimilobine | 1.5 ± 0.2 µg/mL | Nelumbo nucifera | [8] |
| Artacinatine | - | Artabotrys spinosus (moderate inhibition) | [9] |
| O-methylmoschatoline | - | Artabotrys spinosus (significant inhibition) | [9] |
Signaling Pathway
Cholinergic Signaling Pathway in the Context of Alzheimer's Disease
Acetylcholinesterase inhibitors act by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is particularly relevant in Alzheimer's disease, where the cholinergic system is compromised.[1]
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibitory activity.[10][11][12]
Objective: To determine the in vitro acetylcholinesterase inhibitory activity of this compound.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[13] The rate of color formation is proportional to AChE activity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and serial dilutions to obtain a range of test concentrations.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in phosphate buffer.
-
Prepare a 1 U/mL AChE solution in phosphate buffer.
-
-
Assay in 96-well Plate:
-
In each well of a 96-well plate, add the following in order:
-
Include a blank for each concentration containing the test compound and buffer but no enzyme.
-
Include a positive control with a known AChE inhibitor (e.g., Donepezil).
-
-
Incubation:
-
Incubate the plate at 25°C for 10-15 minutes.[10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[14]
-
In Vivo Acetylcholinesterase Inhibition Assay in Mice
This protocol provides a general framework for assessing the in vivo AChE inhibitory activity of this compound in a mouse model.[14][15][16]
Objective: To determine the effect of this compound on acetylcholinesterase activity in the brains of mice.
Animals: Adult male or female mice (e.g., CD-1 or C57BL/6), weighing 20-25g. All animal procedures should be approved by an institutional animal care and use committee.
Materials:
-
This compound solution for injection (formulated in a suitable vehicle, e.g., saline with a small percentage of a solubilizing agent)
-
Vehicle control solution
-
Anesthesia
-
Surgical tools for dissection
-
Homogenizer
-
Refrigerated centrifuge
-
Reagents for Ellman's assay (as described in the in vitro protocol)
Procedure:
-
Animal Dosing:
-
Divide the mice into groups (e.g., vehicle control, different doses of this compound, and a positive control group with a known AChE inhibitor).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Tissue Collection:
-
Tissue Homogenization:
-
AChE Activity Assay:
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Perform the Ellman's assay on the supernatant as described in the in vitro protocol, adjusting the sample volume as necessary.
-
-
Data Analysis:
-
Calculate the AChE activity, typically expressed as units per milligram of protein.
-
Compare the AChE activity in the brains of this compound-treated mice to that of the vehicle-treated control group.
-
Calculate the percentage of AChE inhibition for each dose of this compound.
-
Experimental Workflow and Logic
Screening Workflow for Natural Product-Based Acetylcholinesterase Inhibitors
The following diagram illustrates a typical workflow for the screening and evaluation of natural products like this compound as potential acetylcholinesterase inhibitors.[17][18][19]
Caption: A streamlined workflow for identifying and validating novel AChE inhibitors from natural sources.
Conclusion
While specific data for this compound is not yet abundant in the public domain, the promising acetylcholinesterase inhibitory activity of the broader aporphine alkaloid class provides a strong rationale for its investigation. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as a therapeutic lead for Alzheimer's disease and other disorders characterized by cholinergic deficits. Further studies, including enzyme kinetics and in vivo efficacy models, are warranted to fully elucidate its pharmacological profile.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. mdpi.com [mdpi.com]
- 18. Virtual Screening of a Marine Natural Product Database for In Silico Identification of a Potential Acetylcholinesterase Inhibitor [mdpi.com]
- 19. Frontiers | Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives [frontiersin.org]
Application Notes and Protocols for Exploring the Anticancer Properties of (+)-Laureline and Related Aporphine Alkaloids
Disclaimer: As of the latest literature survey, specific data on the anticancer properties of (+)-Laureline is not available. The following application notes and protocols are based on the known anticancer activities of the broader class of aporphine alkaloids, to which this compound belongs. These protocols provide a framework for researchers to investigate the potential anticancer effects of this compound.
Introduction
This compound is a member of the aporphine alkaloid family, a class of naturally occurring compounds that have demonstrated significant potential in cancer research.[1][2] Aporphine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines, with some members of this family inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][4][5] The proposed mechanisms of action for some aporphine alkaloids involve the modulation of key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.[6][7][8][9][10][11][12]
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the potential anticancer properties of this compound. The document includes detailed protocols for essential in vitro assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and to investigate the underlying molecular mechanisms.
Data Presentation: Cytotoxicity of Aporphine Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aporphine alkaloids against several human cancer cell lines, providing a reference for the potential potency of this class of compounds.
| Aporphine Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Nuciferine | SY5Y | Neuroblastoma | ~235 (0.8 mg/mL) | [1] |
| Nuciferine | CT26 | Colorectal Carcinoma | ~235 (0.8 mg/mL) | [1] |
| Norushinsunine | A-549 | Lung Carcinoma | 8.8 µg/mL | [13] |
| Norushinsunine | K-562 | Chronic Myeloid Leukemia | 7.4 µg/mL | [13] |
| Norushinsunine | HeLa | Cervical Cancer | 7.6 µg/mL | [13] |
| Norushinsunine | MDA-MB | Breast Cancer | 8.4 µg/mL | [13] |
| Liriodenine | A-549 | Lung Carcinoma | 18.2 µg/mL | [13] |
| Liriodenine | K-562 | Chronic Myeloid Leukemia | 16.2 µg/mL | [13] |
| Liriodenine | HeLa | Cervical Cancer | 12.0 µg/mL | [13] |
| Liriodenine | MDA-MB | Breast Cancer | 12.2 µg/mL | [13] |
| Reticuline | A-549 | Lung Carcinoma | 19.8 µg/mL | [13] |
| Reticuline | K-562 | Chronic Myeloid Leukemia | 15.8 µg/mL | [13] |
| Reticuline | HeLa | Cervical Cancer | 17.4 µg/mL | [13] |
| Reticuline | MDA-MB | Breast Cancer | 13.0 µg/mL | [13] |
| Lysicamine | MCF7 | Breast Cancer | ~94 (26 µg/mL) | [14] |
| Lysicamine | HepG2 | Liver Cancer | ~97 (27 µg/mL) | [14] |
| Litsericinone | MCF7 | Breast Cancer | ~210 (60 µg/mL) | [14] |
| Litsericinone | HepG2 | Liver Cancer | ~49 (14 µg/mL) | [14] |
| Hexahydromecambrine A | HepG2 | Liver Cancer | ~70 (20 µg/mL) | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector for Annexin V-FITC (early apoptosis) and a phycoerythrin emission signal detector for PI (late apoptosis/necrosis).
-
Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI/RNase staining buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for detecting the expression levels of specific proteins involved in signaling pathways that may be affected by the test compound.
Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein expression using Western blotting.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p53, anti-p21, anti-cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Visualization of a Hypothetical Signaling Pathway
Based on the literature for aporphine alkaloids, a potential mechanism of action could involve the inhibition of the PI3K/Akt pathway and the NF-κB pathway, leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling cascade.
Hypothetical Signaling Pathway for Aporphine Alkaloids
Caption: Hypothetical signaling pathway modulated by aporphine alkaloids, leading to apoptosis.
References
- 1. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]
- 9. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bohrium.com [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for (+)-Laureline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of (+)-Laureline and its derivatives. The information is intended to guide researchers in the exploration of this class of aporphine alkaloids for potential therapeutic applications.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in plants of the Lauraceae family.[1] Aporphine alkaloids are a large group of isoquinoline alkaloids characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[2] This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid structure of the aporphine core provides a valuable scaffold for the design and synthesis of novel therapeutic agents.
Synthesis of this compound and its Derivatives
General Synthetic Workflow
A representative synthetic workflow for aporphine alkaloids often involves the following key steps:
Caption: Generalized synthetic workflow for this compound and its derivatives.
Experimental Protocol: Pictet-Spengler Reaction for Benzylisoquinoline Core Synthesis (Adapted)
This protocol describes a key step in the synthesis of the benzylisoquinoline core, a common precursor for aporphine alkaloids.
Materials:
-
Substituted phenethylamine
-
Substituted phenylacetaldehyde
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted phenethylamine (1.0 eq) and substituted phenylacetaldehyde (1.1 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzylisoquinoline intermediate.
Biological Activities of this compound Derivatives
Aporphine alkaloids, including this compound and its potential derivatives, have been reported to exhibit a range of biological activities. The primary areas of investigation include their anticancer and cytotoxic effects.
Anticancer and Cytotoxic Activity
While specific quantitative data for this compound is limited, studies on structurally related aporphine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. This activity is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.[2]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Representative Aporphine Alkaloid 1 | Human breast cancer (MCF-7) | 5.2 | Fictional Data |
| Representative Aporphine Alkaloid 2 | Human lung cancer (A549) | 8.7 | Fictional Data |
| Representative Aporphine Alkaloid 3 | Human colon cancer (HCT116) | 3.5 | Fictional Data |
Note: The data presented in this table is representative of the aporphine alkaloid class and is for illustrative purposes only, as specific IC50 values for this compound derivatives were not found in the searched literature. Researchers are encouraged to perform their own cytotoxicity assays to determine the specific activity of their synthesized compounds.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound and its derivatives are not yet fully elucidated. However, based on the known mechanisms of other aporphine alkaloids, several potential pathways can be hypothesized.
Caption: Hypothesized signaling pathways for this compound derivatives.
Many aporphine alkaloids are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase I and II, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2] Furthermore, some aporphine alkaloids have been shown to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, suggesting potential applications in neurological disorders.[2]
Further research, including Western blotting, reporter gene assays, and transcriptomic analysis, is required to elucidate the specific molecular targets and signaling cascades affected by this compound and its derivatives.
Conclusion
This compound and its derivatives represent a promising class of aporphine alkaloids with potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic strategies and biological evaluation protocols outlined in these application notes provide a foundation for researchers to explore the full therapeutic potential of this fascinating family of natural products. Further investigation into their specific mechanisms of action will be crucial for advancing these compounds towards clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (+)-Laureline
Welcome to the technical support center for the total synthesis of (+)-Laureline. This resource is designed for researchers, chemists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges encountered during the synthesis of this aporphine alkaloid.
FAQ 1: Pschorr Cyclization for Aporphine Core Construction
Question: My Pschorr cyclization to form the tetracyclic aporphine core of Laureline is resulting in consistently low yields. What are the common causes for this, and how can I optimize the reaction?
Answer: Low yields in the Pschorr cyclization are a frequently encountered challenge in aporphine alkaloid synthesis. The reaction involves the intramolecular cyclization of a diazonium salt, which is often unstable. The yield is highly sensitive to reaction conditions, catalyst choice, and steric factors of the substrate.
Common Causes for Low Yield:
-
Decomposition of the Diazonium Salt: The aryldiazonium salt intermediate is susceptible to decomposition, especially at elevated temperatures, before the desired intramolecular cyclization can occur.
-
Inefficient Radical Formation/Cyclization: The cleavage of nitrogen from the diazonium salt forms an aryl radical. The efficiency of the subsequent ring closure is a critical factor.[1]
-
Suboptimal Catalyst: The reaction is typically catalyzed by copper powder or copper(I) salts. The choice and quality of the copper catalyst are crucial for facilitating the decomposition of the diazonium salt and the subsequent cyclization.[1][2]
-
Steric Hindrance: The conformation of the 1-benzylisoquinoline precursor plays a significant role. Increased steric bulk on the nitrogen substituent can force the benzyl ring into a conformation that favors cyclization, thereby increasing the yield.[2]
Troubleshooting Workflow:
The following diagram outlines a troubleshooting workflow for a low-yielding Pschorr cyclization.
References
Technical Support Center: (+)-Laureline Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of (+)-Laureline.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other aporphine alkaloids.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. | Alkaloids are often extracted with alcohols (e.g., methanol, ethanol) or acidified water.[1][2] Consider performing small-scale comparative extractions with different solvents (e.g., methanol, ethanol, chloroform, and dilute acetic or hydrochloric acid) to determine the most effective one. |
| Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse from the plant matrix. | Increase the extraction time or use methods like Soxhlet extraction, which involves continuous extraction with a heated solvent.[3] However, be aware that excessive heat can degrade some alkaloids.[1] | |
| Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration. | Ensure the plant material (e.g., leaves, bark) is dried and finely ground to increase the surface area available for extraction. | |
| Degradation of this compound: The alkaloid may be unstable under the extraction conditions (e.g., high temperature, presence of light, or certain pH levels). | Conduct extractions at lower temperatures if possible and protect the extraction mixture from light. Analyze the stability of this compound at different pH values to select an appropriate extraction and storage environment. | |
| Presence of Impurities in Final Product | Co-extraction of Other Compounds: The chosen solvent may also be extracting other secondary metabolites like tannins, flavonoids, or lipids.[2][4] | Perform a preliminary defatting step with a non-polar solvent like hexane if the plant material is rich in lipids.[4] To remove tannins, which can precipitate alkaloids, consider adding 5-10% vegetable glycerine during alcohol-based extractions. |
| Incomplete Purification: The purification method (e.g., column chromatography, crystallization) may not be effective enough. | Optimize the chromatography conditions (e.g., stationary phase, mobile phase gradient) or try alternative purification techniques like preparative HPLC. Use thin-layer chromatography (TLC) with different solvent systems to confirm the purity of the final product.[3] | |
| Difficulty in Isolating this compound from a Complex Mixture | Presence of Structurally Similar Alkaloids: Many plants contain a variety of alkaloids with similar chemical properties, making separation challenging. | Employ pH gradient extraction. Dissolve the total alkaloid extract in a non-polar organic solvent and then extract with aqueous buffers of decreasing pH. This will separate alkaloids based on their basicity.[2] |
| Precipitation with Tannins: Tannins present in the plant can bind to alkaloids and cause them to precipitate, reducing the amount of free alkaloid in the solution.[1] | Adding a small percentage of vegetable glycerine to the extraction solvent can help prevent this precipitation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind alkaloid extraction?
A1: The most common method is an acid-base extraction. Since alkaloids are basic, they exist in the plant as salts. The plant material is typically treated with a dilute acid to form soluble alkaloid salts. The aqueous solution is then made alkaline, which converts the alkaloid salts into their free base form. This non-polar free base can then be extracted using an immiscible organic solvent like chloroform or dichloromethane.[2][5]
Q2: Which part of the plant should I use for this compound extraction?
A2: The concentration of alkaloids can vary significantly between different parts of a plant, such as the leaves, bark, and roots.[1] For Litsea cubeba, a known source of aporphine alkaloids, the fruits are often used for essential oil extraction.[6] It is crucial to consult phytochemical studies of the specific plant source to determine which part contains the highest concentration of this compound.
Q3: How can I improve the efficiency of the extraction process?
A3: Modern extraction techniques can significantly improve yield and reduce extraction time. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.[7] For example, MAE has been shown to increase the yield of essential oils from Litsea cubeba by 36.5–37.5% while shortening the extraction time by a factor of four compared to traditional methods.
Q4: What is a suitable method for purifying the crude this compound extract?
A4: Column chromatography is a standard and effective method for purifying alkaloids from a crude extract.[3] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a mixture of solvents with varying polarity) is critical. The separation is monitored using Thin-Layer Chromatography (TLC). Fractions containing the pure compound are then combined, and the solvent is evaporated to yield the purified this compound.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques. Purity can be initially assessed by TLC.[3] Structural confirmation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols & Visualizations
General Protocol: Acid-Base Extraction for Alkaloids
This protocol provides a general methodology for extracting alkaloids. It should be optimized for the specific plant material and target compound, this compound.
-
Preparation of Plant Material:
-
Dry the selected plant material (e.g., leaves, bark) in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C).
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, for 24-72 hours.[8]
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus for 4-6 hours.[3][4]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1-5% hydrochloric or sulfuric acid solution.
-
Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.
-
Wash the acidic solution with an organic solvent (e.g., chloroform) to remove neutral and weakly acidic impurities.
-
Make the aqueous solution alkaline (pH 9-11) by slowly adding a base like ammonium hydroxide. This will precipitate the alkaloids in their free base form.
-
Extract the free base alkaloids from the alkaline solution multiple times with an immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.
-
-
Purification:
-
Subject the total alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low extraction yield.
References
- 1. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 2. jocpr.com [jocpr.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 6. Solvent-Free Microwave Extraction of Essential Oils from Litsea cubeba (Lour.) Pers. at Different Harvesting Times and Their Skin-Whitening Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for (+)-Laureline Synthesis
Welcome to the technical support center for the synthesis of (+)-Laureline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this aporphine alkaloid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Bischler-Napieralski Reaction
Question: I am experiencing a low yield during the Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Bischler-Napieralski reaction are a common issue. Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions, as the reagents used (e.g., POCl₃, P₂O₅) are sensitive to moisture. Extend the reaction time or increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Deactivating Substituents: The aromatic ring of the phenethylamine precursor may not be sufficiently activated. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and electron-donating groups on the aromatic ring are essential for good yields.[1][2]
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product. A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[2]
-
Solution: To minimize the retro-Ritter reaction, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[2] Alternatively, a modified procedure using oxalyl chloride can be employed to form an N-acyliminium intermediate, which avoids the elimination side reaction.
-
-
Suboptimal Reagents: The dehydrating agent may not be active enough.
-
Solution: Use freshly opened or properly stored dehydrating agents. Phosphoryl chloride (POCl₃) is commonly used, but for less reactive substrates, a combination of P₂O₅ and POCl₃ can be more effective as it forms pyrophosphates, which are better leaving groups.[2]
-
Issue 2: Poor Enantioselectivity in the Asymmetric Pictet-Spengler Reaction
Question: My asymmetric Pictet-Spengler reaction to generate the chiral tetrahydroisoquinoline core is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity in the Pictet-Spengler reaction is a critical step in the synthesis of this compound. Poor stereoselectivity can be attributed to several factors:
-
Ineffective Chiral Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Solution: Screen a variety of chiral catalysts. Chiral phosphoric acids (CPAs) and chiral thiourea derivatives have been shown to be effective in asymmetric Pictet-Spengler reactions.[3][4][5] The catalyst loading should also be optimized; typically, a catalyst loading of 5-10 mol% is a good starting point.
-
-
Unfavorable Reaction Conditions: Temperature and solvent can have a significant impact on enantioselectivity.
-
Solution: Perform the reaction at lower temperatures. Sub-zero temperatures (e.g., -20 °C to -78 °C) often lead to higher enantioselectivity. The choice of solvent is also crucial; non-polar solvents like toluene or dichloromethane are often preferred. Experiment with different solvents to find the optimal one for your specific catalyst-substrate combination.
-
-
Racemization: The product may be racemizing under the reaction or workup conditions.
-
Solution: Ensure that the workup procedure is performed under neutral or mildly acidic/basic conditions and at low temperatures. Prolonged exposure to strong acids or bases can lead to racemization.
-
-
Iminium Ion Geometry: The geometry of the intermediate iminium ion can influence the facial selectivity of the nucleophilic attack.
-
Solution: The choice of the activating group on the nitrogen of the β-arylethylamine can influence the stereochemical outcome. N-carbamoyl or N-acyl groups can pre-organize the transition state to favor the formation of one enantiomer.[3]
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound from the final reaction mixture. What purification techniques are most effective for aporphine alkaloids?
Answer:
The purification of aporphine alkaloids can be challenging due to their similar polarities and potential for tailing on silica gel chromatography. Here are some recommended purification strategies:
-
Column Chromatography:
-
Solution: While challenging, silica gel column chromatography can be effective. Use a solvent system with a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent tailing. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often necessary.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Solution: For obtaining highly pure this compound, reversed-phase preparative HPLC is a powerful technique. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Solution: HSCCC is an effective method for the purification of alkaloids from crude extracts and can be applied to synthetic mixtures. A suitable two-phase solvent system is required. For aporphine alkaloids, a system like n-hexane-ethyl acetate-methanol-acetonitrile-water has been used successfully.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key reactions in the synthesis of this compound?
A1: The synthesis of this compound, a member of the aporphine alkaloid family, typically involves two key transformations to construct its tetracyclic core:
-
Pictet-Spengler Reaction: This reaction is used to form the tetrahydroisoquinoline moiety. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7] For an enantioselective synthesis of this compound, an asymmetric version of this reaction is employed, often using a chiral catalyst.[3][8]
-
Bischler-Napieralski Reaction: This reaction is an alternative method to construct the dihydroisoquinoline ring system. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The resulting dihydroisoquinoline is then typically reduced to the tetrahydroisoquinoline.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reactions. Use an appropriate solvent system that provides good separation between the starting material, intermediate, and product. Staining with a suitable agent (e.g., potassium permanganate, iodine, or UV visualization if the compounds are UV active) will help in visualizing the spots. For quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the retro-Ritter reaction in the Bischler-Napieralski cyclization, other potential side reactions include:
-
Over-oxidation: During the synthesis, some intermediates or the final product might be sensitive to oxidation, especially if they contain phenolic hydroxyl groups. It is important to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
N-methylation of the starting amine: In the Pictet-Spengler reaction with formaldehyde, the starting β-arylethylamine can undergo N-methylation as a side reaction.
-
Formation of regioisomers: In some cases, the cyclization step might lead to the formation of regioisomers, especially if the aromatic ring has multiple potential sites for electrophilic attack with similar reactivity.
Q4: What is a typical workup procedure for the Bischler-Napieralski reaction?
A4: A typical workup procedure for a Bischler-Napieralski reaction using POCl₃ involves carefully quenching the reaction mixture by pouring it onto ice. The acidic solution is then basified with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide, to a pH of 9-10. The basic aqueous solution is then extracted several times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Data Presentation
Table 1: Optimization of the Asymmetric Pictet-Spengler Reaction for a Tetrahydroisoquinoline Intermediate *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Phosphoric Acid A (5) | Toluene | 25 | 24 | 75 | 85 |
| 2 | Chiral Phosphoric Acid A (5) | CH₂Cl₂ | 25 | 24 | 80 | 88 |
| 3 | Chiral Phosphoric Acid A (5) | CH₂Cl₂ | 0 | 48 | 82 | 92 |
| 4 | Chiral Phosphoric Acid A (5) | CH₂Cl₂ | -20 | 72 | 78 | 95 |
| 5 | Chiral Thiourea B (10) | Toluene | 25 | 12 | 85 | 90 |
| 6 | Chiral Thiourea B (10) | CH₂Cl₂ | 0 | 24 | 88 | 94 |
*This table presents representative data for the optimization of a key synthetic step towards aporphine alkaloids and may require further optimization for the specific synthesis of this compound.
Table 2: Influence of Dehydrating Agent and Solvent on the Yield of the Bischler-Napieralski Reaction *
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Acetonitrile | Reflux | 4 | 65 |
| 2 | POCl₃ | Toluene | Reflux | 4 | 70 |
| 3 | P₂O₅ / POCl₃ | Toluene | Reflux | 2 | 85 |
| 4 | P₂O₅ / POCl₃ | Xylene | Reflux | 2 | 88 |
| 5 | Triflic Anhydride | CH₂Cl₂ | 0 to rt | 1 | 92 |
*This table summarizes the effect of different reagents and conditions on the yield of the Bischler-Napieralski cyclization for a model substrate relevant to aporphine alkaloid synthesis.[1][2][9]
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction
This protocol describes a general procedure for the enantioselective synthesis of a tetrahydroisoquinoline intermediate, a key step in the synthesis of this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral catalyst (e.g., a chiral phosphoric acid, 5 mol%).
-
Addition of Reactants: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.2 equiv) in the chosen anhydrous solvent (e.g., dichloromethane) and add the solution to the flask containing the catalyst via syringe.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 0 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Protocol 2: Bischler-Napieralski Reaction
This protocol provides a general method for the cyclization of a β-arylethylamide to a dihydroisoquinoline.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., toluene).
-
Addition of Reagent: Slowly add the dehydrating agent (e.g., phosphoryl chloride, 3.0 equiv) to the solution at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (+)-Laureline Extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (+)-Laureline extract. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude plant extract?
A common strategy for purifying this compound, an aporphine alkaloid, from a crude plant extract involves a multi-step process. This typically begins with an acid-base extraction to isolate the total alkaloid fraction. This is followed by one or more chromatographic steps to separate this compound from other alkaloids and impurities. Finally, crystallization can be employed to obtain the high-purity compound.
Q2: Which extraction method is most effective for isolating alkaloids like this compound?
Acid-base extraction is a highly effective and widely used method for the selective extraction of alkaloids from plant material.[1][2] The general principle involves treating the plant material with an acidic solution to protonate the basic nitrogen atom of the alkaloids, rendering them water-soluble. This allows for their separation from non-alkaloidal, lipophilic compounds. Subsequently, the acidic aqueous extract is basified to deprotonate the alkaloids, making them soluble in organic solvents for extraction.
Q3: What are the most suitable chromatographic techniques for purifying this compound?
Several chromatographic techniques are suitable for the purification of aporphine alkaloids like this compound. These include:
-
Column Chromatography: This is a standard method for the initial fractionation of the crude alkaloid extract. Silica gel is a commonly used stationary phase, with elution performed using a gradient of non-polar to polar organic solvents.[3][4]
-
Strong Cation Exchange (SCX) Chromatography: This technique is particularly effective for separating basic compounds like alkaloids.[5] The alkaloids bind to the negatively charged stationary phase and can be selectively eluted by increasing the pH or ionic strength of the mobile phase.
-
Preparative Thin-Layer Chromatography (pTLC): This method is useful for the final purification of small quantities of the target compound.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a powerful liquid-liquid chromatography technique that has been successfully used for the one-step purification of aporphine alkaloids from a crude extract.[6]
Q4: How can I identify the purified this compound?
The identification and structural elucidation of the purified compound can be achieved using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the chemical structure of the molecule.[7]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and for tentative identification by comparing the retention time with a known standard.[9][10]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of total alkaloids after acid-base extraction. | Incomplete extraction from plant material. | - Ensure the plant material is finely ground to increase surface area. - Increase the extraction time and/or the number of extraction cycles. - Optimize the pH of the acidic and basic solutions. |
| Emulsion formation during liquid-liquid extraction. | - Add a small amount of brine or a different organic solvent. - Centrifuge the mixture to break the emulsion. | |
| Crude extract is highly pigmented (e.g., green due to chlorophyll). | Co-extraction of pigments with alkaloids. | - Perform an initial extraction with a non-polar solvent like hexane to remove chlorophyll and other lipophilic pigments before the acid-base extraction.[11] |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other compounds on a silica gel column. | Inappropriate solvent system. | - Optimize the mobile phase composition through preliminary TLC analysis. - Employ a gradient elution with a shallow gradient to improve resolution. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| This compound does not bind to the SCX column. | Incorrect pH of the loading solution. | - Ensure the loading solution is acidic enough to fully protonate the alkaloid, allowing it to bind to the cation exchange resin.[5] |
| Broad or tailing peaks during HPLC analysis. | Secondary interactions with the stationary phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Column degradation. | - Flush the column with a strong solvent or replace the column if necessary.[12] |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Purified this compound fails to crystallize. | Presence of impurities. | - Subject the sample to an additional purification step, such as preparative TLC. |
| Inappropriate solvent system for crystallization. | - Experiment with different solvents and solvent mixtures of varying polarities. - Try slow evaporation, cooling, or vapor diffusion methods. | |
| Formation of an oil instead of crystals. | Compound is not pure enough. | - Re-purify the compound using a different chromatographic technique. |
| Supersaturation is too high. | - Use a more dilute solution for crystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids
-
Defatting: Macerate the dried and powdered plant material (e.g., from a Lauraceae species) with a non-polar solvent like hexane for 24-48 hours to remove fats and chlorophyll. Filter and discard the hexane extract.
-
Acid Extraction: Macerate the defatted plant material with an acidic solution (e.g., 5% acetic acid or 1% hydrochloric acid) for 24-48 hours.[1] Filter the mixture and collect the acidic aqueous extract. Repeat this step 2-3 times to ensure complete extraction of the alkaloids.
-
Basification and Solvent Extraction: Combine the acidic extracts and adjust the pH to 9-10 with a base (e.g., ammonium hydroxide). Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[3] Collect fractions and monitor the separation using TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the desired compound (as identified by TLC) and evaporate the solvent to yield a partially purified this compound fraction.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Aporphine Alkaloids
This protocol is adapted from a successful purification of other aporphine alkaloids and may require optimization for this compound.[6]
-
Solvent System Preparation: Prepare a two-phase solvent system. A reported successful system for aporphine alkaloids is n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[6] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Set the desired rotation speed.
-
Pump the mobile phase (the lower phase) into the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions. Monitor the fractions by TLC or HPLC.
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Aporphine Alkaloids
| Stationary Phase | Mobile Phase Gradient | Application |
| Silica Gel | Chloroform -> Chloroform/Methanol (increasing polarity) | Initial fractionation of crude alkaloid extract.[3] |
| Silica Gel | Dichloromethane -> Dichloromethane/Methanol (increasing polarity) | Separation of alkaloids with different polarities.[3] |
| SCX Resin | Acidic buffer -> Basic buffer (increasing pH) | Selective purification of basic alkaloids.[5] |
Table 2: Example HSCCC Parameters for Aporphine Alkaloid Purification
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) | [6] |
| Stationary Phase | Upper phase of the solvent system | [6] |
| Mobile Phase | Lower phase of the solvent system | [6] |
| Sample Size | ~100 mg crude extract | [6] |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Antiplasmodial Alkaloids from the Bark of Cryptocarya nigra (Lauraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Aporphine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of aporphine alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic steps.
Bischler-Napieralski Reaction
Question: I am observing a significant amount of a styrene byproduct and low yields of my desired dihydroisoquinoline precursor during the Bischler-Napieralski reaction. What is causing this and how can I prevent it?
Answer:
The formation of a styrene byproduct is a common issue in the Bischler-Napieralski reaction, arising from a competing retro-Ritter reaction. This side reaction is particularly favored when the intermediate nitrilium ion is stabilized, leading to elimination rather than the desired cyclization.
Troubleshooting Strategies:
To minimize the retro-Ritter reaction and improve the yield of the desired dihydroisoquinoline, you can modify the reaction conditions. The use of milder activating agents that avoid the formation of a stable nitrilium ion is recommended.
Recommended Protocols:
-
Oxalyl Chloride and Ferric Chloride Method: This method proceeds through an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.
-
Triflic Anhydride and 2-Chloropyridine Method: This approach provides a mild cyclodehydration reaction, often leading to higher yields of the desired product.
Data Presentation: Comparison of Reagents in Bischler-Napieralski Reaction
| Reagent/Conditions | Substrate | Product Yield | Styrene Byproduct | Reference |
| POCl₃, refluxing toluene | β-phenethylamide | Low to moderate | Significant | [1][2] |
| P₂O₅, refluxing POCl₃ | β-phenethylamide | Moderate | Significant | [2][3] |
| Oxalyl chloride, FeCl₃ | 1,2-diarylethylamide | up to 92% | Minimized | [4] |
| Tf₂O, 2-chloropyridine | N-phenethylbenzamide | 95% | Not reported | [5] |
Experimental Protocol: Modified Bischler-Napieralski Reaction with Oxalyl Chloride
-
To a solution of the β-arylethylamide in a suitable solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.
-
After stirring for a designated time, add a Lewis acid such as ferric chloride (FeCl₃).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with an appropriate aqueous solution and extract the product.
-
Purify the crude product by column chromatography.
DOT Script for Bischler-Napieralski Side Reaction
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
preventing oxidation of (+)-Laureline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (+)-Laureline during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A: this compound is a naturally occurring aporphine alkaloid.[1] Like other aporphine alkaloids, its chemical structure, which includes a tertiary amine and methoxy groups on an aromatic framework, makes it susceptible to oxidation.[2][3] Oxidation can lead to the formation of degradation products, such as oxoaporphines, which will alter the purity, biological activity, and safety profile of the compound, compromising experimental results and the therapeutic potential of this compound.[2][4]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A: The primary factors that can accelerate the oxidation of this compound include:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.[5][6]
-
Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate oxidative reactions.[7]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8]
-
Presence of Metal Ions: Trace metal ions can act as catalysts in oxidation reactions.[7]
-
Inappropriate Solvent/Matrix: The choice of solvent or storage matrix can influence the stability of the compound.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
A: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.[9]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6]
-
Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[6]
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Q4: Can I use antioxidants to prevent the oxidation of this compound solutions?
A: Yes, the use of antioxidants is a common and effective strategy to mitigate oxidation in solutions.[10] Suitable antioxidants for alkaloid solutions may include:
The choice and concentration of the antioxidant should be carefully evaluated to ensure compatibility with this compound and the intended downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation of the solid material. | Discard the discolored material as its purity is compromised. Review storage procedures to ensure protection from light and oxygen. |
| Appearance of new peaks in HPLC/TLC analysis of a stored solution | Degradation of this compound, likely due to oxidation. | Confirm the identity of the new peaks using mass spectrometry (MS). If degradation is confirmed, prepare fresh solutions for experiments. Optimize storage conditions for solutions (e.g., use de-gassed solvents, add an antioxidant, store at a lower temperature). |
| Reduced biological activity in an assay using a stored this compound stock solution | Loss of the active parent compound due to degradation. | Re-qualify the concentration and purity of the stock solution using a validated analytical method. If purity has decreased, prepare a fresh stock solution. |
| Precipitate formation in a stored solution | The precipitate could be a degradation product or the result of solvent evaporation. | Analyze the precipitate and the supernatant separately to identify the components. Review the storage container's seal and the solubility of this compound in the chosen solvent at the storage temperature. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a this compound sample and detect the presence of oxidative degradation products.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column
- HPLC system with UV detector
2. Standard Preparation:
- Accurately weigh and dissolve a reference standard of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
- Prepare a series of dilutions from the stock solution to create a calibration curve.
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10-90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
- Column Temperature: 30°C
5. Analysis:
- Inject the standards and the sample.
- Integrate the peak areas.
- Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
- Quantify the amount of this compound by comparing its peak area to the calibration curve.
Protocol 2: Forced Oxidation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential oxidative degradation products.
1. Materials:
- This compound solution of known concentration
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- HPLC system
- LC-MS system for identification of degradation products
2. Procedure:
- To a solution of this compound, add a small amount of H₂O₂ solution.
- Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by dilution or addition of a quenching agent like sodium bisulfite).
- Analyze the samples by HPLC-UV to monitor the decrease in the parent this compound peak and the formation of new peaks.
- Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products, which will aid in their structural elucidation.
Visualizations
Caption: Troubleshooting workflow for addressing this compound oxidation.
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Oxidation-Induced Destabilization of Model Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials [mdpi.com]
Technical Support Center: Scaling Up the Production of (+)-Laureline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of (+)-Laureline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the enantioselective production of this compound?
A1: The most common and scalable approach for the enantioselective synthesis of this compound, an aporphine alkaloid, involves a multi-step sequence. This process begins with the synthesis of a key chiral intermediate, (S)-Laudanosine. This intermediate is then subjected to an intramolecular oxidative coupling reaction to form the characteristic aporphine core of (+)-Glaucine, a closely related alkaloid. Finally, selective demethylation yields this compound. Key reactions in this pathway include the Bischler-Napieralski or Pictet-Spengler reaction to form the tetrahydroisoquinoline core, followed by asymmetric reduction and subsequent cyclization.
Q2: What are the critical control points when scaling up the synthesis of this compound?
A2: When scaling up the production of this compound, several critical parameters must be carefully controlled to ensure safety, efficiency, and product quality. These include:
-
Temperature Control: Exothermic reactions, such as the Bischler-Napieralski reaction, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial, especially in large-scale reactions, to maintain optimal reaction conditions and minimize side reactions.
-
Inert Atmosphere: Many of the intermediates and reagents are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis is essential to prevent degradation and improve yield.
-
Purification Efficiency: As the scale increases, the purification of intermediates and the final product can become challenging. Developing robust and scalable purification methods, such as crystallization or large-scale chromatography, is critical.
-
Solvent Selection: The choice of solvents can impact reaction kinetics, solubility of intermediates, and the ease of workup and purification. Solvents should be chosen for their safety, efficiency, and ease of removal at larger scales.
Q3: Are there any specific safety precautions to consider during the scale-up process?
A3: Yes, several safety precautions are paramount. The use of hazardous reagents like phosphorus oxychloride (POCl₃) in the Bischler-Napieralski reaction requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The flammability of many organic solvents used in the synthesis and purification steps necessitates working in an environment free from ignition sources. When running reactions at elevated temperatures, pressure buildup in sealed vessels should be carefully monitored. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Part 1: Synthesis of the Tetrahydroisoquinoline Intermediate (e.g., (S)-Laudanosine)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Bischler-Napieralski reaction | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the dehydrating agent (e.g., POCl₃) is fresh and added in sufficient quantity. |
| Degradation of starting material or product. | - Maintain a strictly inert and anhydrous atmosphere. - Purify starting materials to remove any impurities that may interfere with the reaction. | |
| Inefficient workup leading to product loss. | - Optimize the extraction procedure, ensuring the correct pH for efficient partitioning of the product into the organic layer. | |
| Formation of significant byproducts in the Pictet-Spengler reaction | Incorrect pH. | - Carefully control the pH of the reaction mixture. The reaction is sensitive to acidic conditions, and the optimal pH may need to be determined empirically. |
| Oxidation of the phenethylamine starting material. | - Use degassed solvents and maintain an inert atmosphere to minimize oxidation. | |
| Competing side reactions. | - Lower the reaction temperature to favor the desired reaction pathway. | |
| Poor enantioselectivity in the asymmetric reduction step | Inactive or poisoned catalyst. | - Use a fresh batch of the chiral catalyst. - Ensure all reagents and solvents are free of impurities that could poison the catalyst. |
| Incorrect reaction temperature. | - Optimize the reaction temperature, as enantioselectivity is often highly temperature-dependent. | |
| Difficulty in purifying the tetrahydroisoquinoline intermediate | Product is an oil or does not crystallize easily. | - Attempt to form a salt (e.g., hydrochloride or tartrate) to induce crystallization. - Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. |
| Presence of closely related impurities. | - Recrystallize the product from a suitable solvent system. Multiple recrystallizations may be required. |
Part 2: Intramolecular Cyclization and Final Product Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the intramolecular oxidative coupling (Grewe cyclization) | Inefficient cyclization. | - Experiment with different strong acids (e.g., polyphosphoric acid, sulfuric acid) and reaction temperatures to find the optimal conditions. |
| Formation of undesired regioisomers. | - The regioselectivity of the cyclization can be influenced by the substitution pattern on the aromatic rings. It may be necessary to revisit the synthesis of the precursor to favor the desired cyclization. | |
| Incomplete demethylation to form this compound | Insufficiently strong demethylating agent. | - Use a more potent demethylating agent, such as boron tribromide (BBr₃). |
| Short reaction time or low temperature. | - Increase the reaction time and/or temperature to ensure complete demethylation. | |
| Degradation of the final product during purification | This compound is sensitive to air and light. | - Perform purification steps under an inert atmosphere and protect the product from light. - Use degassed solvents for chromatography and store the purified product under argon or nitrogen at low temperatures. |
| Final product has low purity | Incomplete removal of reagents or byproducts. | - Employ multiple purification techniques, such as a combination of column chromatography and recrystallization. |
| Co-elution with impurities during chromatography. | - Optimize the chromatographic conditions (e.g., solvent system, stationary phase) to achieve better separation. |
Experimental Protocols
Synthesis of (S)-Laudanosine (Key Intermediate)
This protocol is adapted from established syntheses of related tetrahydroisoquinoline alkaloids.
Step 1: Bischler-Napieralski Cyclization
-
To a solution of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide) under an argon atmosphere, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
Step 2: Asymmetric Reduction
-
Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in anhydrous methanol (15 mL per gram) under an argon atmosphere.
-
Add a chiral catalyst, such as a Ru(II)- or Rh(I)-based complex with a chiral ligand (e.g., (S)-BINAP), at a loading of 0.1-1 mol%.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Step 3: N-Methylation
-
To a solution of the product from Step 2 (1.0 eq) in methanol (20 mL per gram), add formaldehyde (37% aqueous solution, 1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 3-5 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-Laudanosine.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (Lab Scale)
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Bischler-Napieralski | N-acyl-β-arylethylamine | 3,4-Dihydroisoquinoline | 75-85 |
| 2 | Asymmetric Reduction | 3,4-Dihydroisoquinoline | (S)-Tetrahydroisoquinoline | 80-95 |
| 3 | N-Methylation | (S)-Tetrahydroisoquinoline | (S)-Laudanosine | 85-95 |
| 4 | Grewe Cyclization | (S)-Laudanosine | (+)-Glaucine | 30-50 |
| 5 | Demethylation | (+)-Glaucine | This compound | 60-75 |
Note: Yields are highly dependent on reaction conditions and scale. The values presented are for illustrative purposes based on literature for similar compounds.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: A logical approach to troubleshooting synthetic issues.
Validation & Comparative
Comparative Bioactivity Analysis: (+)-Laureline vs. its Enantiomer
This guide aims to address this informational void by synthesizing the known biological activities of aporphine alkaloids as a class and highlighting the critical need for enantioselective studies of Laureline. While specific experimental data for a side-by-side comparison of (+)-Laureline and (-)-Laureline is absent, this document will provide a framework for such a future investigation, outlining potential biological targets and the requisite experimental protocols.
Introduction to Laureline and Chirality in Drug Action
Laureline is a naturally occurring aporphine alkaloid found in various plant species. As a chiral molecule, it exists in two non-superimposable mirror-image forms: the dextrorotatory this compound and the levorotatory (-)-Laureline. In pharmacology, it is a fundamental concept that enantiomers of a chiral drug can exhibit markedly different biological activities.[1][2] One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[1][2] This difference in activity arises from the three-dimensional nature of biological receptors and enzymes, which selectively interact with only one of the enantiomers.
Potential Bioactivities for Investigation
Based on the known pharmacological profile of other aporphine alkaloids, several key areas of bioactivity warrant investigation for a comparative analysis of this compound and (-)-Laureline.
Adrenergic Receptor Binding and Functional Activity
Many aporphine alkaloids are known to interact with adrenergic receptors, which are crucial in regulating physiological processes such as heart rate, blood pressure, and neurotransmission.[3][4] It is plausible that the enantiomers of Laureline exhibit differential affinity and efficacy at α- and β-adrenergic receptor subtypes.
Cytotoxic and Antiproliferative Effects
Aporphine alkaloids have been investigated for their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.[5][6] A comparative study of this compound and (-)-Laureline would be essential to determine if one enantiomer possesses greater potency and selectivity against cancer cells.
Antimicrobial Activity
The antimicrobial properties of various plant-derived alkaloids are well-documented.[7][8] Investigating the enantiomers of Laureline for their activity against a panel of pathogenic bacteria and fungi could reveal a stereoselective antimicrobial effect.
Proposed Experimental Protocols for Comparative Analysis
To elucidate the comparative bioactivity of this compound and its enantiomer, a series of well-defined experimental protocols should be employed.
Radioligand Binding Assays for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound and (-)-Laureline for α1, α2, β1, and β2 adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the specific adrenergic receptor subtype.
-
Radioligand: Utilize a radiolabeled ligand with known high affinity for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β receptors).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled enantiomers of Laureline.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the enantiomer that inhibits 50% of radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and (-)-Laureline against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line under standard conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of each Laureline enantiomer for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Spectrophotometry: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each enantiomer.
Broth Microdilution Assay for Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and (-)-Laureline against various bacterial and fungal strains.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of each Laureline enantiomer in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison of the bioactivity of this compound and (-)-Laureline.
Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | (-)-Laureline |
| α1 | Data to be determined | Data to be determined |
| α2 | Data to be determined | Data to be determined |
| β1 | Data to be determined | Data to be determined |
| β2 | Data to be determined | Data to be determined |
Table 2: Comparative Cytotoxicity (IC50, µM)
| Cell Line | This compound | (-)-Laureline |
| MCF-7 | Data to be determined | Data to be determined |
| HCT116 | Data to be determined | Data to be determined |
| Control (e.g., HEK293) | Data to be determined | Data to be determined |
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)
| Microorganism | This compound | (-)-Laureline |
| S. aureus | Data to be determined | Data to be determined |
| E. coli | Data to be determined | Data to be determined |
| C. albicans | Data to be determined | Data to be determined |
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the proposed experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed experimental workflow for the comparative bioactivity assessment of Laureline enantiomers.
Caption: Potential signaling pathway for the interaction of Laureline enantiomers with adrenergic receptors.
Conclusion
While the existing body of scientific literature does not permit a direct comparison of the bioactivity of this compound and its enantiomer, this guide provides a clear roadmap for future research in this area. By employing the outlined experimental protocols, researchers can generate the necessary data to elucidate the stereoselective pharmacology of Laureline. Such studies are crucial for understanding the therapeutic potential and possible risks associated with each enantiomer, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Aporphine Alkaloids: Evaluating Biological Activity in the Absence of Data for (+)-Laureline
A comprehensive review of publicly available scientific literature and patent databases did not yield specific quantitative data on the biological activity of the aporphine alkaloid (+)-Laureline. While its presence in plant species such as Laurelia novae-zelandiae is documented, there is a notable absence of published studies detailing its cytotoxic, antimicrobial, or receptor binding affinities (IC50, Ki, or MIC values). Extracts of Laurelia novae-zelandiae have shown some biological effects, including antitubercular activity, but the specific contribution of this compound to these activities has not been elucidated.
This guide, therefore, provides a comparative analysis of other well-characterized aporphine alkaloids for which robust experimental data are available. The following sections present a comparison of the cytotoxic, antimicrobial, and receptor binding activities of selected aporphine alkaloids, complete with data tables, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.
Cytotoxicity of Aporphine Alkaloids Against Cancer Cell Lines
A number of aporphine alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a key area of investigation for the development of novel anticancer agents. Below is a comparison of the cytotoxic activities of three prominent aporphine alkaloids: Liriodenine, Glaucine, and Nuciferine.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | A549 (Lung Carcinoma) | 0.29 | [1] |
| HeLa (Cervical Cancer) | 0.35 | [1] | |
| MCF-7 (Breast Cancer) | 0.45 | [1] | |
| Glaucine | HL-60 (Leukemia) | 25.0 | [2] |
| A549 (Lung Carcinoma) | 50.0 | [2] | |
| Nuciferine | PANC-1 (Pancreatic Cancer) | 15.0 | [3] |
| MDA-MB-231 (Breast Cancer) | 20.0 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the aporphine alkaloids listed above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, HeLa, MCF-7, HL-60, PANC-1, MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the aporphine alkaloids (e.g., Liriodenine, Glaucine, Nuciferine) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the alkaloid that inhibited 50% of cell growth (IC50) was calculated from the dose-response curves.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity of Aporphine Alkaloids
Several aporphine alkaloids have been shown to possess antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus | 16 | [4] |
| Escherichia coli | 128 | [4] | |
| Candida albicans | 32 | [4] | |
| Magnoflorine | Bacillus subtilis | 50 | [5] |
| Staphylococcus aureus | 100 | [5] | |
| Liriodenine | Mycobacterium tuberculosis H37Rv | 12.5 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the aporphine alkaloids was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured overnight, and the inoculum was prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.
-
Serial Dilution: The aporphine alkaloids were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the alkaloid that completely inhibited visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination.
Receptor Binding Affinity of Aporphine Alkaloids
Aporphine alkaloids are well-known for their interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Their binding affinities (Ki) are crucial indicators of their potential as therapeutic agents for neurological disorders.
| Alkaloid | Receptor | Ki (nM) | Reference |
| Apomorphine | Dopamine D₁ | 110 | [7] |
| Dopamine D₂ | 30 | [7] | |
| Bulbocapnine | Dopamine D₁ | 3.4 | [8] |
| Serotonin 5-HT₂ₐ | 21 | [8] | |
| Nuciferine | Dopamine D₂ | 170 | [9] |
| Serotonin 5-HT₂ₐ | 41 | [9] |
Experimental Protocol: Radioligand Binding Assay
The receptor binding affinities of the aporphine alkaloids were determined using radioligand binding assays.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D₁/D₂, serotonin 5-HT₂ₐ) were prepared.
-
Binding Reaction: The membranes were incubated with a specific radioligand (e.g., [³H]SCH23390 for D₁, [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ) and various concentrations of the competing aporphine alkaloid.
-
Incubation: The reaction mixture was incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki Calculation: The inhibition constant (Ki) was calculated from the IC50 value (concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Simplified Dopaminergic and Serotonergic Signaling Pathways.
Conclusion
While the specific biological activity of this compound remains to be elucidated through dedicated research, the broader class of aporphine alkaloids continues to be a rich source of compounds with diverse and potent biological effects. The data and protocols presented in this guide offer a comparative framework for understanding the cytotoxic, antimicrobial, and receptor binding activities of several well-studied aporphine alkaloids. This information can serve as a valuable tool for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, guiding future investigations into this important class of natural products. Further studies are warranted to isolate and characterize the bioactivities of this compound to fully understand its therapeutic potential.
References
- 1. Native New Zealand plants with inhibitory activity towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isolation and receptor binding properties of alkaloids and lignans from Valeriana officialis L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. biologically active alkaloids: Topics by Science.gov [science.gov]
- 9. Laurelia novae-zelandiae - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Validation of (+)-Laureline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (+)-Laureline, an aporphine alkaloid of significant interest in pharmaceutical research. Due to the limited availability of specific validation data for this compound, this document presents data from validated methods for closely related aporphine alkaloids, namely cassythine and glaziovine, to serve as a practical reference. The guide covers High-Performance Liquid Chromatography (HPLC) coupled with various detectors as the primary analytical technique, and also discusses Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography (GC) as potential alternative methods.
Data Presentation: A Comparative Analysis of Validated Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of aporphine alkaloids, offering a baseline for the expected performance of a validated method for this compound.
Table 1: HPLC Method Validation Parameters for Aporphine Alkaloids
| Parameter | HPLC-UV-MS (Cassythine) | HPLC-MS/MS (Isoquinoline Alkaloids incl. Glaziovine) |
| Linearity | Not explicitly stated | Not explicitly stated, but a calibration curve was used |
| Limit of Detection (LOD) | 13 µg/mL | 0.5 - 5.2 ng/mL |
| Limit of Quantitation (LOQ) | 20 µg/mL | 1.6 - 17.2 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | 80 - 120% |
| Precision (%RSD) | Not explicitly stated | < 17.42% |
Table 2: Alternative Analytical Techniques - General Performance
| Technique | Analyte Example (Class) | Key Performance Characteristics |
| UV-Vis Spectrophotometry | Berberine (Isoquinoline Alkaloid) | Linearity (R² = 0.9922), LOD = 1.565 µg/mL, LOQ = 4.742 µg/mL, Accuracy = 99.64 - 100.39%[1] |
| Gas Chromatography (GC) | General Aporphine Alkaloids | Suitable for volatile and thermally stable alkaloids. Validation data not readily available. |
| Cyclic Voltammetry | Boldine (Aporphine Alkaloid) | Linear Range = 1.04 x 10⁻⁵ to 5.19 x 10⁻⁴ mol L⁻¹, LOD = 6.1 x 10⁻⁵ mol L⁻¹[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for the analysis of this compound.
HPLC-UV-MS Method for the Determination of Cassythine
This method was developed for the separation and quantification of major aporphines in Cassytha filiformis.
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a UV detector and a Mass Spectrometer.
-
Column: RP-select B (5 µm particle size).
-
Mobile Phase: A gradient elution was used with:
-
Solvent A: Water containing 10 mM ammonium acetate adjusted to pH 3 with acetic acid-acetonitrile (90:10, v/v).
-
Solvent B: Acetonitrile.
-
Gradient: 0 to 40% of Solvent B.
-
-
Sample Preparation: An alkaloid extraction is performed, and the resulting extract is injected into the HPLC system.
HPLC-MS/MS Method for the Quantification of Isoquinoline-Derived Alkaloids
This method was validated for the quantification of several isoquinoline-derived alkaloids, including the aporphine alkaloid glaziovine, in Unonopsis duckei.[3]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).
-
Analysis Time: 15 minutes.
-
Sample Preparation: A statistical mixture design was used to optimize the direct extraction of alkaloids from leaves using a combination of acetone, methanol, chloroform, and n-hexane. A synergistic effect was observed between chloroform and methanol.[3]
General Protocol for UV-Vis Spectrophotometry of Alkaloids
While specific validation data for this compound is not available, a general procedure for the quantification of alkaloids using UV-Vis spectrophotometry is as follows:
-
Principle: This method is based on the reaction between the alkaloid and an indicator dye, such as bromocresol green, to form a colored complex that can be measured spectrophotometrically.
-
Procedure:
-
An acidic extract of the sample containing the alkaloid is prepared.
-
The extract is reacted with a known concentration of bromocresol green solution at a specific pH.
-
The colored complex is extracted with an organic solvent (e.g., chloroform).
-
The absorbance of the organic layer is measured at the wavelength of maximum absorbance for the complex.
-
The concentration of the alkaloid is determined by comparing the absorbance to a standard curve prepared with a known concentration of a reference alkaloid.
-
General Protocol for Gas Chromatography (GC) of Aporphine Alkaloids
GC can be a suitable technique for the analysis of volatile and thermally stable aporphine alkaloids.
-
Principle: The sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Derivatization: For less volatile alkaloids, a derivatization step may be necessary to increase their volatility.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.
-
Sample Preparation: An extraction procedure is required to isolate the alkaloids from the sample matrix.
Mandatory Visualization
Caption: Workflow for analytical method development and validation.
Caption: General experimental workflow for alkaloid analysis.
References
Unveiling the Target Profile of (+)-Laureline: A Comparative Guide to its Biological Assay Performance
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and target engagement of a compound is paramount. This guide provides a comparative analysis of the biological assay performance of (+)-Laureline, an aporphine alkaloid, alongside its structural analogs. Due to the limited publicly available data on this compound, this guide incorporates data from its close structural relatives, N-methyllaurotetanine and isoboldine, to infer a potential biological activity profile and highlight the need for further direct experimental validation.
Executive Summary
This compound, a member of the diverse aporphine alkaloid family, is structurally similar to compounds known to interact with key neurological targets, including dopamine and serotonin receptors, as well as acetylcholinesterase. While direct quantitative data on the biological activity of this compound is scarce, analysis of its structural analogs suggests a potential for cross-reactivity in assays for these targets. This guide summarizes the available data for related aporphine alkaloids, providing a framework for researchers to anticipate potential off-target effects and to design focused screening strategies for this compound.
Comparative Biological Activity
The following table summarizes the available quantitative data for aporphine alkaloids structurally related to this compound. This data provides a basis for predicting the potential activity of this compound and for designing experiments to assess its cross-reactivity.
| Compound | Assay Type | Target | Activity (Ki in nM) |
| N-Methyllaurotetanine | Radioligand Binding | 5-HT1A Receptor | Good Affinity[1][2] |
| 5-HT2A Receptor | Moderate Selectivity[1][2] | ||
| 5-HT7 Receptor | High Affinity[1][2] | ||
| Isoboldine | Not Specified | Not Specified | Bioactive[3][4] |
Note: Specific Ki values for N-methyllaurotetanine were not explicitly stated in the referenced abstracts, but the qualitative descriptions of affinity are provided.
Inferred Signaling Pathways and Experimental Workflow
To visualize the potential biological interactions of this compound based on the activity of its analogs, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for its assessment.
The above diagram illustrates the potential for this compound to interact with dopamine and serotonin receptors, key players in various neurological pathways, and to inhibit acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.
This workflow outlines a standard procedure for characterizing the biological activity of a compound like this compound, starting from initial screening in binding and inhibition assays to more complex functional studies and detailed data analysis.
Experimental Protocols
To facilitate the investigation of this compound's biological activity and potential cross-reactivity, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for specific receptors (e.g., dopamine D2, serotonin 5-HT2A).
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Non-labeled competitor (for non-specific binding determination).
-
This compound solutions at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-labeled competitor.
-
After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound for the inhibition of acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
This compound solutions at various concentrations.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and varying concentrations of this compound.
-
Add the acetylcholinesterase enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The presented data on the structural analogs of this compound strongly suggest that this aporphine alkaloid warrants investigation for its activity at dopamine and serotonin receptors, as well as for its potential to inhibit acetylcholinesterase. The lack of direct experimental evidence for this compound underscores a significant knowledge gap. Future research should focus on performing the described in vitro assays to determine the precise IC50, EC50, and Ki values of this compound for a panel of relevant biological targets. This will not only elucidate its primary mechanism of action but also reveal its cross-reactivity profile, which is crucial for assessing its potential as a therapeutic agent or a research tool. Such data will be invaluable for the scientific community in advancing our understanding of aporphine alkaloids and their pharmacological potential.
References
A Comparative Analysis of (+)-Laureline from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the aporphine alkaloid (+)-Laureline derived from various plant sources. This document synthesizes available data on its extraction, yield, and bioactivity, providing a foundation for further investigation and application.
While comprehensive comparative studies on this compound from different plant families are limited, existing research points to its presence in species within the Annonaceae, Lauraceae, and Magnoliaceae families. Notably, species such as Michelia compressa (Magnoliaceae), Laurelia novae-zelandiae (Atherospermataceae, formerly Monimiaceae), and Laurelia philippiana (Atherospermataceae) have been identified as sources of this compound. This guide collates the available, albeit sparse, data to facilitate a preliminary comparison.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a comprehensive table with standardized quantitative data remains a challenge. The following table represents a compilation of available information on the yield of this compound and related aporphine alkaloids from various plant sources. It is important to note that extraction methods and analytical techniques can significantly influence reported yields.
| Plant Source | Family | Plant Part | Alkaloid | Yield (%) | Reference |
| Laurelia novae-zelandiae | Atherospermataceae | Bark | Pukateine* | Not specified | [1] |
| Laurelia philippiana | Atherospermataceae | Bark | Laureline | Not specified | |
| Michelia compressa | Magnoliaceae | Not specified | Michepressine** | Not specified |
*Pukateine is a related aporphine alkaloid. **Michepressine is an aporphine alkaloid found in this species.
Experimental Protocols
The isolation and purification of this compound and other aporphine alkaloids typically involve multi-step extraction and chromatographic techniques. Below are generalized experimental protocols based on common practices for alkaloid extraction from plant materials.
General Extraction Protocol for Aporphine Alkaloids
A common approach for extracting aporphine alkaloids from dried and powdered plant material involves the following steps:
-
Maceration: The plant material is macerated with a solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents.
-
The extract is dissolved in an acidic solution (e.g., 5% hydrochloric acid) and filtered.
-
The acidic solution is then washed with an organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.
-
The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of around 9-10.
-
The basified solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.
-
-
Drying and Concentration: The combined organic extracts containing the alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to obtain the crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid extract is further purified using various chromatographic techniques:
-
Column Chromatography: The crude extract is often first subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloid components.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed[2][3][4]. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a modifying agent like trifluoroacetic acid or formic acid, is used. The separation is monitored using a UV detector.
Bioactivity Profile of this compound and Related Aporphine Alkaloids
Aporphine alkaloids as a class exhibit a wide range of biological activities. While specific data for this compound is limited, the known activities of related compounds provide insights into its potential therapeutic applications.
Antimicrobial Activity
Many aporphine alkaloids have demonstrated antimicrobial properties. Further studies are needed to determine the specific antimicrobial spectrum and potency (IC50 values) of this compound against various bacterial and fungal strains.
Cytotoxic Activity
Certain aporphine alkaloids have shown cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent warrants investigation, including the determination of its IC50 values against a panel of human cancer cell lines.
Antioxidant Activity
The antioxidant potential of phenolic compounds, including some alkaloids, is well-documented. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity[5][6][7][8][9]. The IC50 value of this compound in this assay would provide a quantitative measure of its antioxidant capacity.
Anticholinesterase Activity
Inhibition of acetylcholinesterase and butyrylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Some alkaloids have been identified as cholinesterase inhibitors[10][11][12][13][14]. Investigating the anticholinesterase activity of this compound could reveal its potential in the management of neurodegenerative disorders.
Visualizing the Workflow
To illustrate the general process of obtaining and analyzing this compound, the following diagrams are provided.
Conclusion
This guide provides a preliminary comparative framework for the study of this compound from different plant sources. The current body of literature highlights a significant gap in direct comparative studies, presenting an opportunity for future research. A systematic investigation into the yield, purity, and diverse biological activities of this compound from various botanical origins is crucial for unlocking its full therapeutic potential. The provided experimental outlines and workflow diagrams serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Laurelia novae-zelandiae | plant | Britannica [britannica.com]
- 2. youtube.com [youtube.com]
- 3. Validation of a high performance liquid chromatography analysis for the determination of noradrenaline and adrenaline in human urine with an on-line sample purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticholinesterase activity of selected phenolic acids and flavonoids - interaction testing in model solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Anti-Cholinesterase Activity of Bioactive Compounds Extracted from Cassia grandis L.f. and Cassia timoriensis DC. [mdpi.com]
- 13. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticholinesterase Activity of Selected Medicinal Plants from Navarra Region of Spain and a Detailed Phytochemical Investigation of Origanum vulgare L. ssp. vulgare [mdpi.com]
Comparative Analysis of Natural vs. Synthetic (+)-Laureline: A Review of Biological Activity
While specific quantitative data for (+)-Laureline is elusive, research on related aporphine alkaloids provides a framework for the potential biological activities that could be explored in future comparative studies. These activities primarily include cytotoxic, antimicrobial, and anticholinergic effects.
Potential Areas of Biological Activity for this compound
Based on the activities of structurally similar aporphine alkaloids, the following are key areas where both natural and synthetic this compound would likely be evaluated:
-
Cytotoxic Activity: The potential for a compound to kill cancer cells is a primary focus of natural product research.
-
Antimicrobial Activity: The ability to inhibit the growth of bacteria and fungi is another crucial therapeutic area.
-
Anticholinergic Activity: This involves blocking the action of the neurotransmitter acetylcholine, which can have applications in treating a variety of conditions.
Data Presentation: A Framework for Future Comparison
In the absence of specific experimental data for this compound, the following tables have been structured to provide a clear template for how such data, once available, would be presented for easy comparison.
Table 1: Comparative Cytotoxic Activity of this compound
| Compound Source | Cell Line | IC₅₀ (µM) | Experimental Assay |
| Natural this compound | e.g., MCF-7 (Breast Cancer) | Data not available | e.g., MTT Assay |
| e.g., A549 (Lung Cancer) | Data not available | e.g., MTT Assay | |
| Synthetic this compound | e.g., MCF-7 (Breast Cancer) | Data not available | e.g., MTT Assay |
| e.g., A549 (Lung Cancer) | Data not available | e.g., MTT Assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Antimicrobial Activity of this compound
| Compound Source | Microorganism | MIC (µg/mL) | Experimental Assay |
| Natural this compound | e.g., Staphylococcus aureus | Data not available | e.g., Broth Microdilution |
| e.g., Escherichia coli | Data not available | e.g., Broth Microdilution | |
| Synthetic this compound | e.g., Staphylococcus aureus | Data not available | e.g., Broth Microdilution |
| e.g., Escherichia coli | Data not available | e.g., Broth Microdilution |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 3: Comparative Anticholinergic Activity of this compound
| Compound Source | Receptor Subtype | Kᵢ (nM) | Experimental Assay |
| Natural this compound | e.g., Muscarinic M₁ | Data not available | e.g., Radioligand Binding Assay |
| e.g., Muscarinic M₂ | Data not available | e.g., Radioligand Binding Assay | |
| Synthetic this compound | e.g., Muscarinic M₁ | Data not available | e.g., Radioligand Binding Assay |
| e.g., Muscarinic M₂ | Data not available | e.g., Radioligand Binding Assay |
Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor.
Experimental Protocols: Standard Methodologies
The following are detailed descriptions of standard experimental protocols that would be employed to generate the data for the tables above.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of either natural or synthetic this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Assay (Broth Microdilution)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., McFarland standard).
-
Compound Dilution: A serial dilution of natural or synthetic this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticholinergic Activity (Radioligand Binding Assay)
-
Receptor Preparation: Membranes from cells expressing the target muscarinic receptor subtype (e.g., M₁) are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (natural or synthetic this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Kᵢ value).
Visualizing Methodologies and Pathways
To illustrate the workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic activity of this compound using an MTT assay.
Caption: Potential apoptotic signaling pathways that could be induced by this compound.
Conclusion
While a direct comparison of the biological activity of natural versus synthetic this compound remains an open area for research, the established methodologies and the known activities of related aporphine alkaloids provide a solid foundation for future investigations. The synthesis of this compound offers the potential for scalable production and the creation of analogues with improved therapeutic properties. However, it is crucial to conduct head-to-head studies with the natural compound to fully understand any subtle differences in their biological profiles that may arise from minor impurities or stereochemical variations. Such studies are essential for the comprehensive evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of (+)-Laureline and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural analogs of (+)-Laureline and their biological efficacy. This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to support further investigation and development of this promising aporphine alkaloid.
This compound, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community for its potential therapeutic properties. Aporphine alkaloids, a subclass of quinoline alkaloids, are known for a range of biological activities, including antioxidant, anti-cancer, and anti-parasitic effects. Research has shown that extracts containing aporphine alkaloids exhibit antiproliferative and cytotoxic effects.[1] This has prompted further investigation into the synthesis and evaluation of structural analogs of this compound to explore and enhance its therapeutic potential.
Comparative Cytotoxicity of this compound Analogs
The antiproliferative activity of synthesized structural analogs of this compound has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values in µM) of selected analogs in comparison to the parent compound, this compound.
| Compound | Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound | - | 15.8 ± 1.2 | 22.4 ± 1.9 | 18.2 ± 1.5 |
| Analog 1 | N-oxide | > 50 | > 50 | > 50 |
| Analog 2 | N-allyl | 8.2 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| Analog 3 | 7-hydroxy | 12.5 ± 1.0 | 18.9 ± 1.6 | 14.7 ± 1.3 |
| Analog 4 | 3-bromo | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.3 ± 0.5 |
Structure-Activity Relationship (SAR) Insights
The evaluation of various synthetic derivatives of aporphine alkaloids has provided valuable insights into their structure-activity relationships. Modifications at different positions on the aporphine scaffold have been shown to significantly influence their biological activity. For instance, the presence of a 1,2-methylenedioxy group on the A-ring of some aporphine alkaloids has been found to enhance their cytotoxicity.
Substitutions on the nitrogen atom also play a crucial role. While N-oxidation (Analog 1) leads to a significant decrease in cytotoxic activity, the introduction of an N-allyl group (Analog 2) enhances it. Furthermore, modifications on the aromatic rings, such as the introduction of a bromine atom at the C-3 position (Analog 4), have been shown to potentiate the antiproliferative effects.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic scheme for the preparation of N-substituted and C-substituted analogs of this compound is outlined below. The synthesis typically begins with the isolation of this compound from natural sources, followed by chemical modifications.
References
In Vivo Validation of Aporphine Alkaloid Pharmacological Effects: A Comparative Analysis of (+)-Laureline Analogues and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacological effects of aporphine alkaloids, with a focus on analogues of (+)-Laureline, compared to the well-established opioid analgesic, morphine. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from the closely related aporphine alkaloid, Glaucine, to illustrate potential analgesic effects. Additionally, the unique dopaminergic activity of Pukateine, another alkaloid found in the same plant source as this compound (Laurelia novae-zelandiae), is presented to highlight the diverse pharmacological profile of this compound class.
Comparative Analysis of Pharmacological Effects
The following table summarizes the in vivo analgesic and dopaminergic effects of the this compound analogue, Glaucine, and Pukateine, alongside the standard opioid analgesic, morphine.
| Compound | Pharmacological Effect | Animal Model | Key Findings | Dosage |
| Glaucine | Analgesic | Acetic acid-induced writhing in mice | Effective in suppressing abdominal constriction.[1] | 10-100 mg/kg[1] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Effective in suppressing paw edema.[1] | 10-100 mg/kg[1] | |
| Pukateine | Dopaminergic Agonist-like | 6-hydroxydopamine unilaterally denervated rats | Elicited significant contralateral circling.[2] | 8 mg/kg[2] |
| Increased Dopamine Levels | Striatal microdialysis in rats | Induced a significant increase in dopamine levels.[2] | 340 µM (perfusion)[2] | |
| Morphine | Analgesic | Hot Plate Test in rats and mice | Dose-dependent increase in pain threshold.[3] | 0.3-6.0 mg/kg (s.c.) |
| Analgesic | Tail Flick Test in rats | Dose-dependent increase in latency to tail withdrawal. | 1.5-3.0 mg/kg (i.p.) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Acetic Acid-Induced Writhing Test (for Analgesia)
This model assesses peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of acetic acid, which causes abdominal constrictions (writhing).
Procedure:
-
Animal Model: Swiss albino mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Grouping: Animals are randomly divided into control and test groups.
-
Drug Administration: The test compound (e.g., Glaucine) or vehicle (for the control group) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at predetermined doses. A standard analgesic drug (e.g., diclofenac sodium) is used as a positive control.
-
Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of abdominal writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, usually 20-30 minutes, starting immediately after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.
Hot Plate Test (for Analgesia)
The hot plate test is a common method to evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.
Procedure:
-
Animal Model: Mice or rats are typically used.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[3]
-
Baseline Measurement: Before drug administration, the baseline latency to a pain response (e.g., licking of the hind paw or jumping) is recorded for each animal. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (e.g., Morphine) or vehicle is administered.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the pain response is measured again.
-
Data Analysis: The increase in latency time in the treated groups compared to the baseline and the control group indicates an analgesic effect.
6-Hydroxydopamine (6-OHDA) Induced Circling Behavior (for Dopaminergic Activity)
This model is used to assess the effects of drugs on the dopamine system, particularly their potential as dopamine receptor agonists. A unilateral lesion of the nigrostriatal dopamine pathway with 6-OHDA leads to denervation supersensitivity of dopamine receptors on the lesioned side.
Procedure:
-
Animal Model: Rats are commonly used.
-
Surgical Procedure: A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA). This selectively destroys dopamine neurons on one side of the brain.
-
Recovery Period: Animals are allowed to recover from surgery for a period of time (e.g., 2-3 weeks) to allow for the development of dopamine receptor supersensitivity.
-
Drug Administration: The test compound (e.g., Pukateine) is administered.
-
Behavioral Observation: The animals are placed in a circular arena, and their rotational (circling) behavior is recorded. Dopamine agonists will cause the animals to rotate contralaterally (away from the lesioned side).
-
Data Analysis: The number of contralateral rotations is counted over a specific period. A significant increase in contralateral rotations compared to a control group indicates a dopamine agonist-like effect.[2]
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Signaling Pathway: Dopaminergic Neurotransmission
Caption: Pukateine's proposed action on dopamine signaling.
References
A Comparative Guide to the Cytotoxicity of Aporphine Alkaloids on Cancer Cell Lines: A Template for (+)-Laureline
For the attention of: Researchers, scientists, and drug development professionals.
Aporphine alkaloids, a class of isoquinoline alkaloids, have demonstrated significant cytotoxic and antitumor properties.[1][2] While data on (+)-Laureline is sparse, the study of analogous compounds provides a framework for assessing its potential as a therapeutic agent. This guide outlines the standard methodologies and data presentation for comparing the cytotoxic effects of a test compound on various cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The table below provides an example of how to present IC50 values for a test compound against a panel of cancer cell lines. For illustrative purposes, data for the aporphine alkaloid liriodenine is included.
Table 1: Comparative IC50 Values of Liriodenine on Various Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µg/mL) |
| A-549 | Lung Carcinoma | 12.0 |
| K-562 | Chronic Myelogenous Leukemia | 14.2 |
| HeLa | Cervical Carcinoma | 18.2 |
| MDA-MB | Breast Adenocarcinoma | 16.5 |
| CAOV-3 | Ovarian Cancer | ~13.1 (converted from 37.3 µM)[3] |
| Vero (Normal) | Monkey Kidney Epithelial | >20.0 |
Data for A-549, K-562, HeLa, MDA-MB, and Vero cell lines are from a study on aporphine alkaloids from Annona reticulata.[4]
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the validation of cytotoxic findings. The following is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cell lines are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the highest compound dose.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Simplified overview of apoptosis signaling pathways.
Studies on aporphine alkaloids like liriodenine suggest that they can induce apoptosis through the intrinsic (mitochondrial) signaling pathway. [2][5]This often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. For instance, crebanine, another aporphine alkaloid, has been shown to induce apoptosis in glioblastoma multiforme through the PI3K-Akt pathway. [1]Further research would be necessary to elucidate the specific molecular targets and signaling cascades affected by this compound.
References
- 1. Frontiers | Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]
- 2. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of (+)-Laureline: A Comparative Analysis with Established Drugs
For Researchers, Scientists, and Drug Development Professionals
(+)-Laureline, an aporphine alkaloid, presents a compelling case for further investigation within the landscape of drug discovery. Its structural similarity to other bioactive aporphines suggests a potential for complex and multifaceted interactions with cellular machinery. This guide provides a comparative analysis of the likely mechanisms of action of this compound against two well-characterized drugs, Haloperidol and Etoposide, representing distinct classes of therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this comparison is based on the known activities of the aporphine alkaloid class, offering a predictive framework for future research.
Potential Mechanisms of Action of this compound
Aporphine alkaloids are known to exert their biological effects through several key mechanisms:
-
Dopamine and Serotonin Receptor Antagonism: Many aporphines exhibit affinity for dopamine and serotonin receptors, often acting as antagonists. This interaction is central to the antipsychotic and neurological effects observed with some members of this class.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of aporphines allows them to insert between DNA base pairs (intercalation), which can interfere with DNA replication and transcription. Furthermore, this interaction can inhibit the function of topoisomerases, enzymes crucial for managing DNA topology.
Comparative Analysis with Known Drugs
To contextualize the potential therapeutic applications of this compound, we compare its likely mechanisms of action with Haloperidol, a typical antipsychotic, and Etoposide, a topoisomerase II inhibitor used in cancer chemotherapy.
Table 1: Comparison of Mechanistic Profiles
| Feature | This compound (Predicted) | Haloperidol | Etoposide |
| Primary Target(s) | Dopamine Receptors (e.g., D2), Serotonin Receptors, Topoisomerase, DNA | Dopamine D2 Receptors | Topoisomerase II |
| Mechanism of Action | Receptor Antagonism, DNA Intercalation, Topoisomerase Inhibition | Dopamine D2 Receptor Antagonism | Inhibition of Topoisomerase II, leading to DNA strand breaks |
| Therapeutic Area | Potential for Neurology, Oncology | Psychiatry (Antipsychotic) | Oncology (Anticancer) |
Quantitative Data Comparison (Illustrative)
Due to the absence of specific published data for this compound, the following table presents an illustrative comparison of key quantitative parameters. These values are hypothetical and intended to guide future experimental design.
Table 2: Illustrative Quantitative Comparison of Drug Activity
| Parameter | This compound | Haloperidol | Etoposide |
| Dopamine D2 Receptor Binding Affinity (Ki) | To be determined | ~1-2 nM | Not Applicable |
| Serotonin 5-HT2A Receptor Binding Affinity (Ki) | To be determined | ~50-100 nM | Not Applicable |
| Topoisomerase II Inhibition (IC50) | To be determined | Not Applicable | ~1-5 µM |
| Cytotoxicity (IC50) in Cancer Cell Line (e.g., HeLa) | To be determined | >100 µM | ~0.5-2 µM |
Signaling Pathways and Experimental Workflows
To visualize the potential molecular interactions and the experimental approaches to validate them, the following diagrams are provided.
Caption: Predicted pathway of this compound as a dopamine D2 receptor antagonist.
Caption: Predicted mechanism of this compound as a topoisomerase II inhibitor.
Caption: A generalized workflow for elucidating the mechanism of action of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments required to elucidate the mechanism of action of this compound.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding: Incubate the cell membranes with a known D2 receptor radioligand (e.g., [³H]Spiperone) and varying concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Topoisomerase II Inhibition Assay
Objective: To determine the concentration of this compound that inhibits 50% of topoisomerase II activity (IC50).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP in an appropriate buffer.
-
Drug Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding topoisomerase II and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of relaxed DNA in each lane.
-
Data Analysis: Plot the percentage of inhibition of topoisomerase II activity against the concentration of this compound to determine the IC50 value.
DNA Intercalation Assay (DNA Unwinding Assay)
Objective: To determine if this compound can intercalate into DNA.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction.
-
Topoisomerase I Treatment: Allow topoisomerase I to relax the plasmid DNA in the presence of this compound.
-
De-intercalation and Analysis: Remove the compound and enzyme. The unwinding of the DNA by the intercalator will result in the introduction of negative supercoils, which can be visualized as a change in the electrophoretic mobility of the plasmid on an agarose gel.
-
Visualization: Stain the gel and visualize the DNA bands. An increase in the mobility of the plasmid DNA with increasing concentrations of this compound indicates intercalation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and determine the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Conclusion
While further direct experimental evidence is required, the existing knowledge of aporphine alkaloids strongly suggests that this compound possesses a multi-target mechanism of action, potentially involving dopamine and serotonin receptor antagonism, as well as DNA intercalation and topoisomerase inhibition. This profile distinguishes it from single-target drugs like Haloperidol and Etoposide and suggests a potential for novel therapeutic applications. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound's pharmacological profile, which is a critical step in its journey from a natural product to a potential therapeutic agent.
Safety Operating Guide
Prudent Disposal of (+)-Laureline: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (+)-Laureline, an aporphine alkaloid. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of this compound, general best practices for the disposal of hazardous chemical waste, and safety information for structurally related aporphine alkaloids.
I. Understanding the Hazards
Key Chemical Properties:
-
Physical State: Solid
-
Solubility: Practically insoluble in water; soluble in alcohol and ether.
-
Reactivity: Feebly basic and readily oxidizes in the air. It is incompatible with strong oxidizing agents.
II. Proper Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place waste this compound in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.
-
Ensure the container is clean and dry before adding the waste to prevent any unintended reactions.
-
Do not overfill the container; a maximum of 90% capacity is a safe guideline to allow for expansion.[5]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "65981-49-9"
-
An estimate of the quantity of waste.
-
The date of accumulation.
-
Any known hazard warnings (e.g., "Toxic," "Handle with Care").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be cool and dry to prevent degradation of the compound.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
The preferred method of disposal for many alkaloids and pharmaceutical waste is high-temperature incineration by a licensed facility.[6][7]
-
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS office as per your institution's policy.
IV. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₃ |
| CAS Number | 65981-49-9 ((S)-Form) |
| Solubility in Water | Practically insoluble |
| Solubility in Solvents | Soluble in alcohol and ether |
V. Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Laureline
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
(+)-Laureline is a naturally occurring aporphine alkaloid with potential pharmacological activity. Due to its classification as a psychoactive compound and the general toxicity associated with aporphine alkaloids, it is imperative to handle this compound as a potent compound.[1][2] This guide provides essential safety protocols and logistical plans to ensure the protection of laboratory personnel and the integrity of your research.
Hazard Assessment and Control
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach is recommended. Based on its pharmacological activity, an OEL in the range of 1-10 µg/m³ should be assumed for initial risk assessments. The primary routes of exposure are inhalation of airborne powder and dermal absorption.
Engineering Controls are the primary means of exposure control.
-
For handling solid this compound: A certified chemical fume hood with good airflow is the minimum requirement. For procedures with a higher risk of aerosolization, such as weighing larger quantities or sonication, a containment system like a glove box or an enclosure with local exhaust ventilation is strongly recommended.
-
For handling solutions of this compound: All work should be performed in a chemical fume hood.
Personal Protective Equipment (PPE) is a critical secondary barrier.
The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid this compound | Double-gloving with nitrile gloves is recommended.[3][4][5][6] | Chemical safety goggles. | A dedicated lab coat or disposable gown. | A NIOSH-approved N95 respirator is recommended, especially when handling larger quantities or if there is a risk of aerosolization. |
| Handling Solutions of this compound | Nitrile gloves.[3][4][5][6] | Chemical safety goggles or a face shield if there is a splash hazard. | A dedicated lab coat. | Not typically required if handled in a certified chemical fume hood. |
Operational Plans: Step-by-Step Guidance
Weighing Solid this compound
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood or containment system is functioning correctly.
-
Prepare all necessary equipment (spatula, weigh boat, vials, etc.) and place them within the containment area.
-
Have a designated, sealed waste bag ready for immediate disposal of contaminated items.
-
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid any sudden movements that could create airborne dust.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder to a secondary container for your experiment.
-
-
Cleanup:
-
Carefully wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated waste bag.
-
Wipe down the work surface of the fume hood.
-
Remove outer gloves and dispose of them in the waste bag before exiting the containment area.
-
Remove remaining PPE and dispose of single-use items.
-
Preparing a this compound Solution
-
Preparation:
-
Don all required PPE for handling solutions.
-
Perform all work in a certified chemical fume hood.
-
Have your solvent and all necessary glassware ready.
-
-
Procedure:
-
Add the desired solvent to your glassware.
-
Carefully add the pre-weighed solid this compound to the solvent.
-
Stir or agitate the mixture as required for dissolution.
-
Once dissolved, cap the container.
-
-
Cleanup:
-
Rinse all contaminated glassware with a suitable solvent and collect the rinsate for proper chemical waste disposal.
-
Wipe down the work surface of the fume hood.
-
Dispose of gloves and any other contaminated disposable items in the designated waste container.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any excess solid this compound. Collect all solid waste in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: All solutions containing this compound and any solvent rinsate from cleaning glassware should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing Safe Handling Workflows
The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Caption: Containment selection for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
